molecular formula C10H15NO B566810 2-(Benzyl(methyl)amino)ethanol-d4

2-(Benzyl(methyl)amino)ethanol-d4

Numéro de catalogue: B566810
Poids moléculaire: 169.26 g/mol
Clé InChI: WOUANPHGFPAJCA-OSEHSPPNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(Benzyl(methyl)amino)ethanol-d4, also known as this compound, is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 169.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-[benzyl(methyl)amino]-1,1,2,2-tetradeuterioethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11(7-8-12)9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3/i7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUANPHGFPAJCA-OSEHSPPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(Benzyl(methyl)amino)ethanol-d4 chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyl(methyl)amino)ethanol-d4 is a deuterated analog of 2-(Benzyl(methyl)amino)ethanol. The strategic replacement of four hydrogen atoms with deuterium on the ethanol moiety significantly alters its metabolic stability without fundamentally changing its chemical properties. This makes it an invaluable tool in various stages of drug discovery and development, particularly in pharmacokinetic (PK) and metabolic studies. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its practical use in a research setting.

Chemical and Physical Properties

Quantitative data for this compound is not extensively available in public literature. However, the properties of its non-deuterated counterpart, 2-(Benzyl(methyl)amino)ethanol, serve as a reliable reference. The primary difference lies in the molecular weight and the kinetic isotope effect, which influences metabolic rates.

Table 1: Physicochemical Properties

PropertyThis compound2-(Benzyl(methyl)amino)ethanol (Non-deuterated analog)
Molecular Formula C₁₀H₁₁D₄NOC₁₀H₁₅NO[1][2][3]
Molecular Weight 169.26 g/mol [4]165.23 g/mol [1][2]
CAS Number 1219803-10-7[4]101-98-4[1][2]
Appearance Not specified (likely a colorless to light yellow liquid)Colorless to light yellow clear liquid
Boiling Point Not specified95-105 °C at 2 mmHg[5][6]
Density Not specified1.017 g/mL at 25 °C[1][6]
Refractive Index Not specifiedn20/D 1.529[1][6]
Solubility Not specifiedSlightly soluble in Chloroform and Methanol[6]

Synthesis

The synthesis of this compound is typically achieved through a multi-step process. While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be described.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: N-Benzylation of Ethanolamine cluster_1 Step 2: N-Methylation cluster_2 Step 3: Deuteration (Conceptual) Benzyl_chloride Benzyl Chloride N_benzyl_ethanolamine 2-(Benzylamino)ethanol Benzyl_chloride->N_benzyl_ethanolamine Reacts with Ethanolamine Ethanolamine Ethanolamine->N_benzyl_ethanolamine Reacts with N_benzyl_methyl_ethanolamine 2-(Benzyl(methyl)amino)ethanol N_benzyl_ethanolamine->N_benzyl_methyl_ethanolamine Reacts with Paraformaldehyde Paraformaldehyde Paraformaldehyde->N_benzyl_methyl_ethanolamine in presence of Formic_acid Formic Acid Formic_acid->N_benzyl_methyl_ethanolamine at 70-80°C Deuterated_precursor Deuterated Ethanolamine Precursor Final_product This compound Deuterated_precursor->Final_product Follows similar synthetic route

Caption: General synthetic pathway for this compound.

Applications in Research and Drug Development

The primary utility of this compound stems from the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[7] This property is exploited in several applications:

  • Internal Standard in Bioanalytical Methods: Due to its identical chemical properties to the non-deuterated analog but distinct mass, it is an ideal internal standard for quantitative analysis by mass spectrometry (MS), such as LC-MS or GC-MS.[8]

  • Metabolic and Pharmacokinetic Studies: It is used as a tracer to investigate the metabolic fate of drugs. By comparing the pharmacokinetic profiles of the deuterated and non-deuterated compounds, researchers can identify sites of metabolism and quantify the impact of metabolic processes on drug clearance.[4][7]

  • Improving Drug Efficacy and Safety: Deuteration can reduce the rate of metabolism, leading to a longer drug half-life, increased exposure (AUC), and potentially a reduction in the formation of toxic metabolites.[4][7]

Experimental Protocols

General Protocol: Use as an Internal Standard for LC-MS/MS Quantification of an Analyte in Plasma

1. Preparation of Stock Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the non-deuterated analyte in a suitable solvent (e.g., methanol).

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Prepare a series of working solutions of the analyte by serial dilution of the stock solution.

  • Spike blank plasma with the analyte working solutions to create calibration standards at various concentrations.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (a fixed concentration for all samples).

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • Inject the reconstituted sample into the LC-MS/MS system.

  • Develop a chromatographic method to separate the analyte and the internal standard.

  • Optimize the mass spectrometer settings for the detection of both the analyte and this compound using multiple reaction monitoring (MRM).

5. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

Experimental_Workflow Start Start: Plasma Sample Add_IS Add Internal Standard (this compound) Start->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis (Peak Area Ratio, Calibration Curve) LC_MS_MS->Data_Analysis End End: Analyte Concentration Data_Analysis->End

Caption: Workflow for sample preparation and analysis using an internal standard.

Conclusion

This compound is a valuable research tool for scientists in drug development. Its primary application as an internal standard and a tracer in metabolic studies is well-established. While specific physical constants for the deuterated compound are not widely published, the properties of its non-deuterated analog provide a useful baseline. The provided synthetic overview and experimental protocol framework offer a solid foundation for its practical implementation in the laboratory.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Benzyl(methyl)amino)ethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the deuterated compound, 2-(Benzyl(methyl)amino)ethanol-d4. This isotopically labeled molecule is a valuable tool in pharmacokinetic and metabolic studies, serving as an internal standard for its non-deuterated analogue, N-benzyl-N-methylethanolamine.

Compound Profile

A summary of the key properties of this compound and its non-deuterated counterpart is presented below.

PropertyThis compoundN-Benzyl-N-methylethanolamine
Chemical Structure C₆H₅CH₂N(CH₃)CD₂CD₂OHC₆H₅CH₂N(CH₃)CH₂CH₂OH
Molecular Formula C₁₀H₁₁D₄NOC₁₀H₁₅NO
Molecular Weight 169.26 g/mol 165.23 g/mol
CAS Number 1219803-10-7101-98-4
Appearance Colorless to light yellow liquid (predicted)Colorless to light yellow liquid
Deuterium Incorporation 1,1,2,2-tetradeuterioN/A
Isotopic Enrichment Typically ≥98 atom % DN/A

Synthesis Methodology

The synthesis of this compound is typically achieved through a two-step process, beginning with the formation of an intermediate, 2-(benzylamino)ethanol-d4, followed by N-methylation. A common and effective method is the alkylation of ethanolamine-d4 with benzyl chloride, followed by reductive methylation.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of the non-deuterated analogue.

Step 1: Synthesis of 2-(Benzylamino)ethanol-d4

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethanolamine-1,1,2,2-d4 (1.0 equivalent) in a suitable solvent such as ethanol or acetonitrile.

  • Add a base, for example, potassium carbonate (1.5 equivalents), to the solution.

  • Slowly add benzyl chloride (1.0 equivalent) to the stirred mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-(benzylamino)ethanol-d4.

Step 2: N-methylation to yield this compound

  • Dissolve the crude 2-(benzylamino)ethanol-d4 from the previous step in a suitable solvent like methanol.

  • Add an aqueous solution of formaldehyde (1.1 equivalents) and formic acid (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by TLC.

  • Cool the reaction mixture and make it basic by the addition of a sodium hydroxide solution.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Diagram of the Synthesis Workflow

G Synthesis Workflow for this compound cluster_step1 Step 1: N-Benzylation cluster_step2 Step 2: N-Methylation A Ethanolamine-d4 D Reaction in Solvent (e.g., Ethanol) A->D B Benzyl Chloride B->D C Base (e.g., K2CO3) C->D E Purification (Filtration, Evaporation) D->E F 2-(Benzylamino)ethanol-d4 E->F I Reaction in Solvent (e.g., Methanol) F->I G Formaldehyde G->I H Formic Acid H->I J Work-up and Purification (Extraction, Vacuum Distillation) I->J K Final Product: This compound J->K

Caption: A two-step synthesis of this compound.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The following are the expected characterization data based on the non-deuterated analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Assignment
7.20-7.40 (m, 5H)Aromatic-H
3.55 (s, 2H)-CH₂-Ph
2.25 (s, 3H)-N-CH₃
1.5-2.0 (br s, 1H)-OH
No signal expected for -CD₂-CD₂-

Note: The absence of proton signals for the deuterated ethanol backbone is the key indicator of successful deuteration in ¹H NMR.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the mass of the deuterated compound.

Technique Expected Observation
Electron Ionization (EI-MS) Molecular ion (M⁺) peak at m/z = 169. The fragmentation pattern would be expected to show a prominent fragment from the loss of the benzyl group.
High-Resolution Mass Spectrometry (HRMS) Calculated m/z for C₁₀H₁₁D₄NO [M+H]⁺ would confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity analysis.

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient A suitable gradient from 10% to 90% B over 15-20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Retention Time The deuterated compound is expected to have a slightly shorter retention time than its non-deuterated counterpart due to the isotopic effect.

Application in Pharmacokinetic Studies

This compound is primarily used as an internal standard in quantitative bioanalysis for the determination of N-benzyl-N-methylethanolamine in biological matrices such as plasma or urine.

Workflow for a Typical Pharmacokinetic Study

G Pharmacokinetic Study Workflow using a Deuterated Internal Standard cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing A Biological Sample (e.g., Plasma) C Protein Precipitation / LLE A->C B This compound (Internal Standard) B->C D Evaporation & Reconstitution C->D E HPLC Separation D->E F Mass Spectrometric Detection E->F G Quantification using Analyte/IS Peak Area Ratio F->G H Pharmacokinetic Modeling G->H I Pharmacokinetic Parameters (e.g., AUC, Cmax, T1/2) H->I

Caption: A workflow for pharmacokinetic analysis using a deuterated standard.

Conclusion

This technical guide outlines the synthesis and characterization of this compound. The provided protocols and data serve as a valuable resource for researchers in drug development and related scientific fields who require a reliable internal standard for the quantification of N-benzyl-N-methylethanolamine. The use of this deuterated standard is crucial for achieving accurate and precise results in pharmacokinetic and metabolic studies.

An In-Depth Technical Guide to 2-(Benzyl(methyl)amino)ethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Benzyl(methyl)amino)ethanol-d4, a deuterated analog of N-Benzyl-N-methylethanolamine. This isotopically labeled compound is of significant interest to researchers in pharmacology, toxicology, and drug metabolism. Its primary application lies in its use as an internal standard for quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS). The incorporation of four deuterium atoms on the ethanol backbone provides a distinct mass shift, making it an ideal tool for tracer experiments, metabolic studies, and pharmacokinetic research, with minimal impact on its chemical properties. This guide details its physicochemical properties, a common synthesis route, and provides a hypothetical, yet detailed, experimental protocol for its application in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow.

Chemical Identity and Physical Properties

This compound is a stable, isotopically labeled form of N-Benzyl-N-methylethanolamine. The deuterium atoms are located at the 1 and 2 positions of the ethanol group.

Table 1: Chemical Identifiers
IdentifierValue
Chemical Name This compound
Synonyms N-Benzyl-N-methylethanolamine-d4, 2-[benzyl(methyl)amino]-1,1,2,2-tetradeuterioethanol
CAS Number 1219803-10-7[1]
Molecular Formula C₁₀H₁₁D₄NO[2]
Molecular Weight 169.26 g/mol [1][2]
Isotopic Enrichment ≥99 atom % D[1]
Table 2: Physicochemical Properties (of non-deuterated form)
PropertyValueReference
Appearance Colorless to light yellow clear liquid[3]
Density 1.017 g/mL at 25°C[3][4][5]
Boiling Point 95-105°C at 2 mmHg[3][4]
Flash Point >230°F (>110°C)[4]
Refractive Index n20/D 1.529[3][4]
Solubility Slightly soluble in chloroform and methanol[4]
pKa 14.75 ± 0.10 (Predicted)[4]

Synthesis

A common method for the synthesis of N-Benzyl-N-methylethanolamine involves a two-step process starting from benzyl chloride and ethanolamine. The deuterated analog can be synthesized using a similar pathway with a deuterated starting material. A general synthesis for the non-deuterated compound involves the reaction of 2-(N-benzyl)aminoethanol with paraformaldehyde in formic acid at elevated temperatures.[1][4]

A plausible route for the synthesis of this compound would involve the use of ethanolamine-d4 as a starting material.

General Synthesis Pathway

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Reagents cluster_product Final Product start1 Benzyl Chloride intermediate 2-(Benzylamino)ethanol-d4 start1->intermediate Reaction start2 Ethanolamine-d4 start2->intermediate product This compound intermediate->product Methylation reagent1 Paraformaldehyde reagent1->product reagent2 Formic Acid reagent2->product

A plausible synthesis pathway for this compound.

Applications in Research and Drug Development

The primary utility of this compound is as an internal standard in quantitative analytical methods.[6] Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry as they co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.

Given that N-Benzyl-N-methylethanolamine is a known related substance and potential impurity in the synthesis of the calcium channel blocker Nicardipine, this compound is an ideal internal standard for the quantification of Nicardipine and its related impurities in pharmaceutical formulations and biological matrices.[7][8]

Experimental Protocol: Quantification of Nicardipine in Human Plasma using LC-MS/MS

The following is a detailed, hypothetical experimental protocol for the quantification of Nicardipine in human plasma using this compound as an internal standard. This protocol is based on established methods for Nicardipine analysis and general procedures for bioanalytical LC-MS/MS.

Materials and Reagents
  • Nicardipine reference standard

  • This compound (Internal Standard, IS)

  • Human plasma (with anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation
  • A sensitive Liquid Chromatography system coupled with a Triple Quadrupole Mass Spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Nicardipine and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Nicardipine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

  • Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation (Solid Phase Extraction)
  • Spiking: To 200 µL of human plasma, add 20 µL of the internal standard working solution (10 ng/mL). For calibration standards and quality control samples, add 20 µL of the respective Nicardipine working standard solutions. For blank samples, add 20 µL of 50:50 acetonitrile:water.

  • Vortex: Gently vortex the samples for 10 seconds.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: Load the plasma samples onto the conditioned SPE cartridges.

  • Washing: Wash the cartridges with 1 mL of 5% methanol in water.

  • Elution: Elute the analytes with 1 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions
Table 3: Liquid Chromatography Parameters
ParameterValue
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Column Temperature 40°C
Table 4: Mass Spectrometry Parameters
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)
Table 5: MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Nicardipine 480.2304.125
This compound (IS) 170.391.120
Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte (Nicardipine) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of Nicardipine in the unknown samples is then determined from this calibration curve.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample spike_is Spike with IS (this compound) plasma->spike_is spe Solid Phase Extraction (SPE) spike_is->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection (MRM) lc->ms ratio Calculate Peak Area Ratio (Analyte/IS) ms->ratio cal Generate Calibration Curve ratio->cal quant Quantify Analyte Concentration cal->quant

LC-MS/MS analytical workflow for quantification.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for the non-deuterated analog, N-Benzyl-N-methylethanolamine, should be followed. It is classified as an irritant, causing skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid contact with skin and eyes. Do not breathe vapor or mist. Use in a well-ventilated area.

  • Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound is a valuable tool for researchers and scientists in the field of drug development and analysis. Its properties as a stable isotope-labeled internal standard make it highly suitable for accurate and precise quantification of analytes with similar chemical structures, particularly in complex biological matrices. The provided hypothetical LC-MS/MS protocol for the analysis of Nicardipine illustrates a key application of this compound, highlighting its importance in pharmacokinetic and bioanalytical studies. As with any chemical reagent, proper handling and safety precautions are essential.

References

A Technical Guide to Deuterated N-Benzyl-N-methylethanolamine: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated N-Benzyl-N-methylethanolamine. It details experimental protocols for its synthesis and analysis and includes visualizations to illustrate key processes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields where isotopically labeled compounds are utilized.

Physical and Chemical Properties

The following tables summarize the known physical and chemical properties of N-Benzyl-N-methylethanolamine and provide estimated values for its deuterated analogues. It is important to note that the values for the deuterated compounds are theoretical and may vary depending on the position and extent of deuterium incorporation.

Table 1: Physical Properties of N-Benzyl-N-methylethanolamine and its Deuterated Analogues

PropertyN-Benzyl-N-methylethanolamine (Non-deuterated)Deuterated N-Benzyl-N-methylethanolamine (Estimated)
Molecular Formula C₁₀H₁₅NOC₁₀H(₁₅-n)DₙNO
Molecular Weight 165.23 g/mol 165.23 + n(1.006) g/mol
Boiling Point 95-105 °C at 2 mmHgSlightly higher than the non-deuterated form
Density 1.017 g/mL at 25 °CSlightly higher than the non-deuterated form
Refractive Index (n20/D) 1.529Slightly different from the non-deuterated form

Table 2: Chemical and Safety Properties of N-Benzyl-N-methylethanolamine

PropertyValue
CAS Number 101-98-4
Appearance Colorless to pale yellow liquid
Solubility Soluble in common organic solvents
pKa Expected to be slightly higher for the deuterated form due to the kinetic isotope effect, which increases the basicity of amines.[2][3]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338

Experimental Protocols

The synthesis of deuterated N-Benzyl-N-methylethanolamine can be achieved by adapting known methods for the synthesis of the non-deuterated compound, incorporating a deuterated reagent at a key step. The two primary synthetic routes are N-alkylation of N-methylethanolamine and reductive amination.

Synthesis via N-Alkylation of Deuterated N-Methylethanolamine

This method involves the reaction of a deuterated N-methylethanolamine with benzyl bromide. The deuteration of N-methylethanolamine can be achieved using various methods, such as catalytic H/D exchange with D₂O.

Materials:

  • Deuterated N-methylethanolamine (e.g., N-methyl-d₃-ethanolamine)

  • Benzyl bromide

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask, add deuterated N-methylethanolamine (1.0 eq), sodium carbonate (1.5 eq), and dichloromethane.

  • Stir the mixture at room temperature.

  • Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to 55 °C for 2 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the sodium carbonate.

  • Wash the filtrate with water in a separatory funnel.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Synthesis via Reductive Amination with a Deuterated Reducing Agent

This one-pot procedure involves the reaction of N-methylethanolamine with benzaldehyde in the presence of a deuterated reducing agent.

Materials:

  • N-methylethanolamine

  • Benzaldehyde

  • Deuterated sodium borohydride (NaBD₄) or sodium cyanoborodeuteride (NaBD₃CN)

  • Methanol (MeOH) or other suitable solvent

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve N-methylethanolamine (1.0 eq) and benzaldehyde (1.1 eq) in methanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the deuterated reducing agent (e.g., NaBD₄, 1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Analytical Methods

The successful synthesis and purity of deuterated N-Benzyl-N-methylethanolamine can be confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show a decrease in the integration of signals corresponding to the positions of deuterium incorporation. ¹³C NMR will show characteristic shifts for the carbon atoms, and the signals for deuterated carbons will be split into multiplets due to C-D coupling.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will be shifted to a higher m/z value corresponding to the number of deuterium atoms incorporated. GC-MS is a particularly useful technique for both separation and identification.[4]

Visualizations

The following diagrams illustrate the synthetic workflows for preparing deuterated N-Benzyl-N-methylethanolamine.

Synthesis_Workflow_N_Alkylation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Deuterated N-methylethanolamine Deuterated N-methylethanolamine Reaction_Mixture Mix and heat to 55°C for 2h Deuterated N-methylethanolamine->Reaction_Mixture Benzyl bromide Benzyl bromide Benzyl bromide->Reaction_Mixture Na2CO3 Na2CO3 Na2CO3->Reaction_Mixture Dichloromethane Dichloromethane Dichloromethane->Reaction_Mixture Filtration Filter to remove Na2CO3 Reaction_Mixture->Filtration Reaction completion Washing Wash with water Filtration->Washing Drying Dry over MgSO4 Washing->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Vacuum distillation or Column chromatography Concentration->Purification Final_Product Deuterated N-Benzyl-N-methylethanolamine Purification->Final_Product Pure deuterated product

Caption: Workflow for the synthesis of deuterated N-Benzyl-N-methylethanolamine via N-alkylation.

Synthesis_Workflow_Reductive_Amination cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification N-methylethanolamine N-methylethanolamine Imine_Formation Mix and stir for 30 min (Imine formation) N-methylethanolamine->Imine_Formation Benzaldehyde Benzaldehyde Benzaldehyde->Imine_Formation NaBD4 Deuterated reducing agent (e.g., NaBD4) Reduction Add reducing agent and stir for 2-12h NaBD4->Reduction Methanol Methanol Methanol->Imine_Formation Imine_Formation->Reduction Quenching Quench with water Reduction->Quenching Reaction completion Extraction Extract with organic solvent Quenching->Extraction Drying Dry over MgSO4 Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Vacuum distillation or Column chromatography Concentration->Purification Final_Product Deuterated N-Benzyl-N-methylethanolamine Purification->Final_Product Pure deuterated product

Caption: Workflow for the synthesis of deuterated N-Benzyl-N-methylethanolamine via reductive amination.

References

2-(Benzyl(methyl)amino)ethanol-d4 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-(Benzyl(methyl)amino)ethanol-d4, a deuterated analog of a key synthetic intermediate for the calcium channel blocker, Nicardipine. This document outlines its chemical properties, applications, and a detailed experimental protocol for its use as an internal standard in pharmacokinetic studies.

Core Compound Data

Quantitative data for this compound and its non-deuterated counterpart are summarized below.

PropertyThis compound2-(Benzyl(methyl)amino)ethanol
CAS Number 1219803-10-7101-98-4
Molecular Formula C₁₀H₁₁D₄NOC₁₀H₁₅NO
Molecular Weight 169.26 g/mol 165.23 g/mol
Synonyms 2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d4, N-Benzyl-N-methylethanolamine-d4N-Benzyl-N-methylethanolamine, 2-(Benzylmethylamino)ethanol
Isotopic Purity Typically ≥98% atom DNot Applicable

Applications in Pharmaceutical Research

This compound serves as an ideal internal standard for the quantitative analysis of Nicardipine and its metabolites in biological matrices using liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical method development, as it corrects for variability in sample preparation and instrument response.[1]

The non-deuterated form, 2-(Benzyl(methyl)amino)ethanol, is a known precursor in the synthesis of Nicardipine.[2] Therefore, the deuterated analog is an invaluable tool for pharmacokinetic and drug metabolism studies of this important cardiovascular drug.

Experimental Protocol: Quantification of Nicardipine in Human Plasma using LC-MS/MS

This protocol describes a method for the quantification of Nicardipine in human plasma using this compound as an internal standard.

Materials and Reagents
  • Nicardipine reference standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Reversed-phase C18 HPLC column

Procedure
  • Preparation of Standard and Internal Standard Solutions:

    • Prepare stock solutions of Nicardipine and this compound in methanol at a concentration of 1 mg/mL.

    • Prepare working standard solutions of Nicardipine by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

    • Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

  • Sample Preparation:

    • To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

    • Alternatively, for higher sensitivity, perform a solid-phase extraction (SPE) of the plasma sample.[3]

  • LC-MS/MS Analysis:

    • Inject an aliquot of the supernatant onto the HPLC system.

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometry: Operate in positive ion mode with multiple reaction monitoring (MRM) for the parent and daughter ions of both Nicardipine and the internal standard.

Data Analysis
  • Quantify Nicardipine concentration by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve using the prepared standard solutions to determine the concentration of Nicardipine in the plasma samples.

Logical Workflow for Bioanalytical Method Development

The following diagram illustrates the logical workflow for developing a bioanalytical method using a deuterated internal standard.

bioanalytical_workflow Bioanalytical Method Development Workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Reference Standard Solutions spike_is Spike Internal Standard into Plasma Sample prep_standards->spike_is prep_is Prepare Deuterated Internal Standard Solution prep_is->spike_is protein_precip Protein Precipitation or SPE spike_is->protein_precip lcms_analysis LC-MS/MS Analysis protein_precip->lcms_analysis peak_integration Peak Integration and Area Ratio Calculation lcms_analysis->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification

Caption: Workflow for bioanalytical method development.

Synthesis Pathway

A general synthetic route to N-Benzyl-N-methylethanolamine involves the reaction of N-methylethanolamine with benzyl chloride. The deuterated analog can be synthesized using deuterated starting materials.

synthesis_pathway General Synthesis of N-Benzyl-N-methylethanolamine reactant1 N-Methylethanolamine product N-Benzyl-N-methylethanolamine reactant1->product reactant2 Benzyl Chloride reactant2->product byproduct HCl product->byproduct base Base base->product (to neutralize HCl)

Caption: Synthesis of N-Benzyl-N-methylethanolamine.

Signaling Pathways

Currently, there is no direct evidence to suggest that 2-(Benzyl(methyl)amino)ethanol or its deuterated form are directly involved in the modulation of specific signaling pathways. Their primary role in pharmacology is as a synthetic intermediate and an analytical tool. The biological activity of Nicardipine, for which this compound is a precursor, involves the blocking of L-type calcium channels, which in turn affects various downstream signaling cascades related to smooth muscle contraction.[4]

References

Technical Guide: Isotopic Purity of 2-(Benzyl(methyl)amino)ethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of 2-(Benzyl(methyl)amino)ethanol-d4, a deuterated analog of 2-(Benzyl(methyl)amino)ethanol. This compound is valuable in various research applications, including metabolic studies, pharmacokinetic research, and as an internal standard in mass spectrometry-based quantitative analyses.[1] The substitution of hydrogen with deuterium atoms can alter metabolic pathways and reaction kinetics, offering insights into the behavior of the non-deuterated parent compound.

Data Presentation: Quantitative Analysis

The isotopic and chemical purity of commercially available this compound is a critical parameter for its application in scientific research. The following table summarizes the typical purity specifications for this compound.

ParameterSpecificationSource(s)
Isotopic Enrichment99 atom % D[2][3][4]
Chemical Puritymin 98%[4]

Note: "99 atom % D" signifies that 99% of the hydrogen atoms at the specified deuterated positions are deuterium.

Experimental Protocols

The determination of isotopic purity and the confirmation of the molecular structure of deuterated compounds like this compound are typically achieved through a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]

Determination of Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general method for determining the isotopic enrichment of this compound using liquid chromatography coupled with electrospray ionization high-resolution mass spectrometry (LC-ESI-HRMS).

a. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the mobile phase.

  • Prepare a similar concentration of the non-deuterated analog, 2-(Benzyl(methyl)amino)ethanol, to serve as a reference standard.

b. Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]+.

c. Data Acquisition:

  • Inject the prepared samples into the LC-HRMS system.

  • Acquire full scan mass spectra over a relevant m/z range to include the molecular ions of both the deuterated and non-deuterated compounds.

d. Data Analysis:

  • Extract the ion chromatograms for the theoretical m/z values of the protonated unlabeled ([M+H]+) and labeled ([M+D4+H]+) compounds.

  • Integrate the peak areas of the isotopic ions.

  • Calculate the percentage of isotopic enrichment by comparing the peak area of the deuterated species to the sum of the peak areas of all isotopic variants.

Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed to confirm the positions of the deuterium atoms and to provide an independent assessment of isotopic purity.

a. Sample Preparation:

  • Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4).

b. Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: To detect the presence of any residual protons at the deuterated positions.

    • ¹³C NMR: To confirm the carbon skeleton of the molecule.

    • ²H NMR: To directly observe the deuterium signals.

c. Data Analysis:

  • In the ¹H NMR spectrum, the absence or significant reduction of signals corresponding to the protons at the 1 and 2 positions of the ethanol moiety confirms successful deuteration.

  • Integration of the residual proton signals in comparison to a non-deuterated signal in the molecule (e.g., the benzyl or methyl protons) can be used to quantify the isotopic purity.

  • The ²H NMR spectrum will show signals at the chemical shifts corresponding to the deuterated positions, confirming the location of the labels.

Synthesis Overview

The synthesis of 2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d4 typically involves a multi-step process. A common route begins with the reaction of benzyl chloride with ethanolamine to produce 2-(N-benzyl)aminoethanol. This intermediate is subsequently reacted with paraformaldehyde in the presence of formic acid to yield N-benzyl-N-methylaminoethanol.[5] The deuterated version is synthesized using a deuterated starting material for the ethanolamine portion of the molecule.

Mandatory Visualization

Isotopic_Purity_Workflow cluster_synthesis Synthesis & Preparation cluster_analysis Analytical Workflow cluster_data Data Interpretation cluster_result Final Result synthesis Synthesis of This compound prep Sample Preparation (for HRMS and NMR) synthesis->prep hrms LC-HRMS Analysis prep->hrms nmr NMR Analysis (¹H, ¹³C, ²H) prep->nmr hrms_data Determine Isotopic Distribution & Enrichment hrms->hrms_data nmr_data Confirm Deuteration Sites & Quantify Purity nmr->nmr_data report Isotopic Purity Report hrms_data->report nmr_data->report

Caption: Workflow for Determining Isotopic Purity.

References

A Technical Guide to 2-(Benzyl(methyl)amino)ethanol-d4: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(Benzyl(methyl)amino)ethanol-d4, a deuterated analog of N-Benzyl-N-methylethanolamine. This document covers its commercial availability, synthesis, and primary applications, with a focus on its role as an internal standard in analytical chemistry. Detailed experimental protocols and workflow visualizations are provided to assist researchers in its practical application.

Introduction

This compound (CAS No. 1219803-10-7) is a stable isotope-labeled compound that is increasingly utilized in bioanalytical and pharmaceutical research.[1] Its chemical structure is identical to that of 2-(Benzyl(methyl)amino)ethanol, with the exception of four deuterium atoms on the ethanol backbone. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry-based techniques, as it shares similar physicochemical properties with its non-deuterated counterpart, including extraction recovery and chromatographic retention time, but is distinguishable by its mass-to-charge ratio.[2]

Commercial Availability

This compound is available from several commercial suppliers specializing in research chemicals and analytical standards. The non-deuterated form, 2-(Benzyl(methyl)amino)ethanol (CAS No. 101-98-4), is also widely available.

Table 1: Commercial Suppliers of this compound

SupplierProduct NamePurity/Isotopic Enrichment
Benchchem2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d4Not specified
LGC Standards2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d4≥98% chemical purity, ≥99% isotopic enrichment
Clinivex2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d4Not specified
MedchemExpressThis compoundNot specified
Toronto Research Chemicals2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d4Not specified

Table 2: Commercial Suppliers of 2-(Benzyl(methyl)amino)ethanol (non-deuterated)

SupplierProduct NamePurity
Sigma-Aldrich2-(Benzyl(methyl)amino)ethanol≥98%
TCI Chemicals2-(Benzyl(methyl)amino)ethan-1-ol>98.0% (GC)
BLD Pharm2-(Benzyl(methyl)amino)ethanolNot specified
ChemScene2-(Benzyl(methyl)amino)ethanolNot specified
BiosynthN-Benzyl-N-methylethanolamineNot specified

Synthesis of this compound

General Synthesis Workflow

The synthesis commences with the reaction of benzyl chloride with ethanolamine-d4, followed by methylation.

G Figure 1: General Synthesis Workflow of this compound cluster_0 Step 1: N-Benzylation cluster_1 Step 2: N-Methylation A Benzyl chloride C 2-(Benzylamino)ethanol-d4 A->C B Ethanolamine-d4 B->C D 2-(Benzylamino)ethanol-d4 F This compound D->F E Paraformaldehyde & Formic Acid (Eschweiler-Clarke reaction) E->F

Figure 1: General Synthesis Workflow
Experimental Protocol (Representative)

Step 1: Synthesis of 2-(Benzylamino)ethanol-d4

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethanolamine-d4 (1.0 eq) in a suitable solvent such as ethanol.

  • Slowly add benzyl chloride (1.0 eq) to the solution at room temperature.

  • Add a base, such as sodium carbonate (1.1 eq), to neutralize the hydrochloric acid formed during the reaction.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure 2-(benzylamino)ethanol-d4.

Step 2: Synthesis of this compound (Eschweiler-Clarke Reaction)

  • To a flask containing 2-(benzylamino)ethanol-d4 (1.0 eq), add formic acid (2.0 eq) and paraformaldehyde (1.1 eq).

  • Heat the mixture at 80-100 °C for several hours. The reaction progress can be monitored by the cessation of CO2 evolution.

  • After the reaction is complete, cool the mixture and make it alkaline by the addition of a sodium hydroxide solution.

  • Extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to get the crude this compound.

  • Further purification can be achieved by vacuum distillation.

Application as an Internal Standard in LC-MS/MS Analysis

The primary application of this compound is as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its utility stems from its ability to mimic the analyte of interest during sample preparation and analysis, thereby correcting for variations in extraction recovery, matrix effects, and instrument response.[2]

General Workflow for Use as an Internal Standard

The following diagram illustrates a typical workflow for the use of a deuterated internal standard in a bioanalytical LC-MS/MS assay.

G Figure 2: Workflow for LC-MS/MS Analysis with an Internal Standard A Biological Sample (e.g., Plasma, Urine) B Spike with This compound (Internal Standard) A->B C Sample Preparation (e.g., Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction) B->C D Evaporation and Reconstitution C->D E LC-MS/MS Analysis D->E F Data Processing (Ratio of Analyte Peak Area to Internal Standard Peak Area) E->F G Quantification F->G

Figure 2: LC-MS/MS Workflow
Experimental Protocol: Protein Precipitation for Plasma Sample Analysis

This protocol describes a general method for preparing plasma samples for LC-MS/MS analysis using this compound as an internal standard.

  • Preparation of Working Solutions:

    • Prepare a stock solution of the non-deuterated analyte, 2-(Benzyl(methyl)amino)ethanol, in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a stock solution of the internal standard, this compound, in the same solvent at 1 mg/mL.

    • Prepare a working solution of the internal standard at a concentration of 100 ng/mL by diluting the stock solution.

  • Sample Spiking:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL).

    • Vortex briefly to mix.

  • Protein Precipitation:

    • Add 300 µL of cold acetonitrile to the plasma sample.

    • Vortex vigorously for 1 minute to precipitate the proteins.

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

    • Vortex to ensure complete dissolution.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

    • Monitor the specific mass transitions for both the analyte and the internal standard.

Signaling Pathways and Biological Activity

Currently, there is no scientific literature available that describes a direct involvement of 2-(Benzyl(methyl)amino)ethanol or its deuterated form in specific biological signaling pathways. Its primary role in research is that of a synthetic intermediate and an analytical standard. The non-deuterated compound, N-Benzyl-N-methylethanolamine, is known to be a precursor in the synthesis of more complex molecules that may target neurological pathways, and it also exhibits properties as a surfactant.[3] However, its intrinsic biological signaling activity has not been a subject of in-depth investigation.

Conclusion

This compound is a valuable tool for researchers in the fields of analytical chemistry, drug metabolism, and pharmacokinetics. Its commercial availability and well-understood application as an internal standard make it a reliable choice for accurate quantification in complex biological matrices. While its direct biological activity is not established, its utility in enabling precise measurement of its non-deuterated counterpart and other related molecules is of significant importance in drug development and scientific research. The provided protocols and workflows serve as a practical guide for the effective implementation of this compound in the laboratory.

References

An In-depth Technical Guide to the Safe Handling of 2-(Benzyl(methyl)amino)ethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2-(Benzyl(methyl)amino)ethanol-d4, a deuterated analog of 2-(Benzyl(methyl)amino)ethanol. Given the limited availability of a specific Safety Data Sheet (SDS) for the deuterated compound, this document synthesizes information from the SDS of its non-deuterated counterpart and available data for the labeled compound. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary information for safe handling and use.

Section 1: Chemical and Physical Properties

This compound is the deuterium-labeled version of 2-(Benzyl(methyl)amino)ethanol.[1][2] The primary difference is the substitution of four hydrogen atoms with deuterium on the ethanol backbone.[3] This isotopic labeling is primarily for use in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and pharmacokinetic research.[1][3]

Table 1: Physical and Chemical Properties

PropertyThis compound2-(Benzyl(methyl)amino)ethanol
CAS Number 1219803-10-7[1][4]101-98-4[4][5][6]
Molecular Formula C₁₀H₁₁D₄NO[1]C₁₀H₁₅NO[6][7][8]
Molecular Weight 169.26 g/mol [1][4]165.24 g/mol [3][6]
Appearance -Colorless to light yellow clear liquid[5]
Purity 99 atom % D, min 98% Chemical Purity[4]>98.0% (GC)[5]
Boiling Point -95-105°C at 2 mm Hg[9]
Density -1.017 g/mL at 25°C[9]
Refractive Index -n20/D 1.529[9]
Flash Point ->230°F[9]
Solubility -Chloroform (Slightly), Methanol (Slightly)[9]

Section 2: Hazard Identification and Classification

The hazard information is based on the non-deuterated compound, 2-(Benzyl(methyl)amino)ethanol. It is crucial to handle the deuterated analog with the same precautions.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[5]
Eye Irritation2AH319: Causes serious eye irritation[5]
Acute Toxicity (Oral)4H302: Harmful if swallowed[10]

Hazard and Precautionary Statements:

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H302: Harmful if swallowed.[10]

  • P264: Wash skin thoroughly after handling.[5]

  • P270: Do not eat, drink or smoke when using this product.[10]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[10]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • P332 + P313: If skin irritation occurs: Get medical advice/ attention.[5]

  • P337 + P313: If eye irritation persists: Get medical advice/ attention.[5]

Section 3: Experimental Protocols for Safe Handling

The following protocols are derived from the safety data sheet of the non-deuterated analog and represent best practices for handling this compound.

3.1 Personal Protective Equipment (PPE)

Proper PPE is essential to minimize exposure. The following diagram illustrates the recommended PPE.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Handling this compound engineering_controls Work in a well-ventilated area or fume hood start->engineering_controls hand_protection Wear suitable chemical-resistant gloves engineering_controls->hand_protection eye_protection Use safety glasses with side-shields or goggles hand_protection->eye_protection skin_protection Wear a lab coat or other protective clothing eye_protection->skin_protection end Proceed with experiment skin_protection->end

Caption: Recommended Personal Protective Equipment workflow.

3.2 First Aid Measures

In case of exposure, follow these first aid protocols.

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
If Inhaled Move victim to fresh air. If not breathing, give artificial respiration. Consult a physician.
In Case of Skin Contact Wash off with soap and plenty of water. Consult a physician.[5]
In Case of Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
If Swallowed Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[10]

The following diagram outlines the emergency response workflow.

Emergency_Response cluster_emergency Emergency Response Workflow cluster_actions exposure Exposure Occurs Inhalation Skin Contact Eye Contact Ingestion inhale_action Move to fresh air exposure:f0->inhale_action skin_action Wash with soap and water exposure:f1->skin_action eye_action Rinse eyes for 15 mins exposure:f2->eye_action ingest_action Rinse mouth, do NOT induce vomiting exposure:f3->ingest_action seek_medical Seek immediate medical attention inhale_action->seek_medical skin_action->seek_medical eye_action->seek_medical ingest_action->seek_medical

Caption: Emergency response workflow for exposure incidents.

3.3 Storage and Handling

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep in a dry place.[9] Recommended storage is at room temperature.[6]

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.

3.4 Fire-Fighting Measures

  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific hazards arising from the chemical: Carbon oxides, nitrogen oxides (NOx).

Section 4: Toxicological Information

There is no specific toxicological data for this compound. The information below is for the non-deuterated compound.

Table 4: Toxicological Data for 2-(Benzyl(methyl)amino)ethanol

TestResult
Acute toxicity (Oral) Harmful if swallowed.[10]
Skin corrosion/irritation Causes skin irritation.[5]
Serious eye damage/eye irritation Causes serious eye irritation.[5]

Section 5: Disposal Considerations

Dispose of this material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

This technical guide is intended to provide essential safety information. It is not a substitute for a formal Safety Data Sheet. Always consult the most current SDS for the non-deuterated compound and handle the deuterated analog with the same level of caution. Researchers should perform their own risk assessments before using this chemical.

References

Deuterium labeling position in 2-(Benzyl(methyl)amino)ethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Benzyl(methyl)amino)ethanol-d4, a deuterated analog of N-Benzyl-N-methylethanolamine. This isotopically labeled compound is a valuable tool in pharmaceutical and metabolic research, offering unique advantages in tracing and quantifying metabolic pathways. This document details the precise location of deuterium labeling, provides key quantitative data, outlines a representative synthetic protocol, and illustrates the synthetic pathway.

Deuterium Labeling Position

The deuterium atoms in this compound are specifically located on the ethanol backbone of the molecule. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[benzyl(methyl)amino]-1,1,2,2-tetradeuterioethanol . This indicates that all four hydrogen atoms on the two carbon atoms of the ethanol moiety have been replaced by deuterium.

The molecular structure and labeling position are illustrated in the diagram below.

Molecular Structure of this compound cluster_benzyl b1 b2 b3 b4 b5 b6 C1 C C2 C C1->C2 H1 H C1->H1 C3 C C2->C3 H2 H C2->H2 C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 H4 H C4->H4 C6 C C5->C6 H5 H C5->H5 C6->C1 CH2_benzyl CH₂ C6->CH2_benzyl N N CH2_benzyl->N CH3 CH₃ N->CH3 CD2_1 CD₂ N->CD2_1 CD2_2 CD₂ CD2_1->CD2_2 OH OH CD2_2->OH Synthetic Pathway of this compound cluster_conditions Reaction Conditions reactant1 N-Methylethanolamine-1,1,2,2-d4 product This compound reactant1->product reactant2 Benzyl Chloride reactant2->product condition1 Base (e.g., Na₂CO₃) condition2 Solvent (e.g., Toluene) condition3 Heat (Reflux)

Navigating the Stability and Storage of 2-(Benzyl(methyl)amino)ethanol-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Benzyl(methyl)amino)ethanol-d4. Designed for professionals in research and drug development, this document synthesizes available data and established scientific principles to ensure the integrity and reliability of this deuterated compound in experimental settings. This guide outlines potential degradation pathways and provides detailed protocols for stability assessment.

Core Stability and Recommended Storage

This compound, a deuterated analog of N-Benzyl-N-methylethanolamine, offers unique advantages in metabolic and pharmacokinetic studies due to the kinetic isotope effect. The replacement of four hydrogen atoms with deuterium on the ethanol backbone enhances its stability against certain metabolic pathways. However, like all chemical compounds, its integrity is contingent upon appropriate storage and handling.

General Storage Recommendations

To maintain the chemical and isotopic purity of this compound, the following storage conditions are recommended based on information from various suppliers.

ParameterRecommended ConditionRationale
Temperature Short-term: Room Temperature. Long-term: 2 to 8°C.Minimizes the rate of potential degradation reactions.
Atmosphere In a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen).Protects against atmospheric moisture and oxygen, which can participate in hydrolytic and oxidative degradation.
Light In a light-protecting container (e.g., amber vial).Prevents potential photodegradation.
Moisture Away from moisture.Minimizes the risk of hydrolysis and H/D back-exchange, which would compromise isotopic enrichment.
Shipping and Handling

Suppliers generally indicate that this compound is stable for shipping at ambient temperatures. However, upon receipt, it is crucial to transfer the compound to the recommended long-term storage conditions to ensure its continued stability.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, potential degradation pathways can be inferred from the chemical structure and the known degradation of analogous compounds. Key degradation routes to consider include oxidation, thermal decomposition, and photodegradation.

The primary points of lability in the molecule are the tertiary amine, the hydroxyl group, and the benzylic position.

A logical diagram illustrating these potential degradation pathways is provided below.

G cluster_0 Potential Degradation Pathways of this compound A This compound B Oxidative Stress (e.g., H₂O₂, atmospheric O₂) A->B C Thermal Stress (Elevated Temperature) A->C D Photolytic Stress (UV/Vis Light) A->D E N-Oxide Formation B->E N-Oxidation F De-benzylation B->F Oxidative Cleavage G De-methylation B->G Oxidative Cleavage H Oxidation of Alcohol B->H Oxidation I Benzyl Radical Formation C->I Homolytic Cleavage K Photosensitized Degradation D->K J Aldehyde/Carboxylic Acid Formation H->J

Caption: Potential degradation pathways for this compound under various stress conditions.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of experiments can be conducted. These include forced degradation studies to identify potential degradation products and stability-indicating analytical methods to quantify the compound and its impurities.

Forced Degradation Study

A forced degradation study is designed to accelerate the degradation of a compound under conditions more severe than those it would typically encounter. This helps to identify potential degradation products and pathways.

Objective: To identify the potential degradation products of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and a solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis: Analyze the stressed samples at various time points (e.g., 0, 4, 8, 12, 24 hours) using a stability-indicating analytical method, such as HPLC-UV/MS or GC-MS.

  • Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify new peaks corresponding to degradation products. Mass spectrometry can be used to elucidate the structures of these products.

The following diagram illustrates a typical workflow for a forced degradation study.

G cluster_1 Forced Degradation Experimental Workflow start Prepare Stock Solution of This compound stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidative Oxidative (3% H₂O₂, RT) stress_conditions->oxidative thermal Thermal (80°C) stress_conditions->thermal photo Photolytic (UV/Vis Light) stress_conditions->photo analysis Analyze Samples by HPLC-UV/MS or GC-MS acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis interpretation Identify Degradation Products and Pathways analysis->interpretation

Caption: A generalized workflow for conducting a forced degradation study.

Hydrogen/Deuterium (H/D) Back-Exchange Study

For deuterated compounds, it is crucial to assess the stability of the deuterium labels, as their exchange with protons from the solvent or matrix can occur.

Objective: To determine the rate of H/D back-exchange for this compound in a relevant aqueous medium.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a protic solvent (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the solution at a physiologically relevant temperature (e.g., 37°C).

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Quenching: Stop any potential enzymatic activity by adding a quenching solution like cold acetonitrile.

  • Analysis: Analyze the samples using LC-MS. Monitor the mass isotopologue distribution over time. A shift towards lower masses indicates H/D back-exchange.

  • Data Interpretation: Calculate the percentage of the d4-form remaining at each time point to determine the rate of exchange.

Stability-Indicating Analytical Methods

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

High-Performance Liquid Chromatography (HPLC)
  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 254 nm). Mass spectrometry (MS) can be coupled with HPLC for peak identification and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given the volatility of 2-(Benzyl(methyl)amino)ethanol, GC-MS can be a suitable method for its analysis.

  • Column: A non-polar or medium-polarity capillary column.

  • Injection: Split or splitless injection depending on the concentration.

  • Temperature Program: An optimized temperature ramp to ensure good separation of the analyte from any potential impurities or degradation products.

  • Detection: Mass spectrometry for identification and quantification.

Conclusion

Methodological & Application

Application of 2-(Benzyl(methyl)amino)ethanol-d4 as an Internal Standard in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of quantitative analysis, particularly in complex biological matrices, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results. 2-(Benzyl(methyl)amino)ethanol-d4, a deuterated analog of N-Benzyl-N-methylethanolamine, serves as an ideal internal standard for the quantification of structurally similar analytes by mass spectrometry. Its physicochemical properties closely mimic the analyte of interest, ensuring it behaves similarly during sample preparation and analysis, thereby compensating for variations in extraction efficiency, matrix effects, and instrument response. This document provides detailed application notes and protocols for the use of this compound as an internal standard in a bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, using the quantification of the antidepressant drug venlafaxine as a representative application.

Physicochemical Properties

PropertyValue
Chemical Name This compound
Synonyms N-Benzyl-N-methylethanolamine-d4
Molecular Formula C₁₀H₁₁D₄NO
Molecular Weight 169.26 g/mol
CAS Number 1219803-10-7
Appearance Colorless to light yellow liquid
Purity Typically >98%
Isotopic Purity Typically ≥98% Deuterium incorporation

Principle of Use as an Internal Standard

The fundamental principle behind using a deuterated internal standard lies in its chemical identity to the analyte, with a mass difference that is easily distinguishable by a mass spectrometer. By introducing a known concentration of this compound into all samples (calibrators, quality controls, and unknowns) early in the workflow, any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. Similarly, any enhancement or suppression of the analyte's signal in the mass spectrometer's ion source due to matrix components will be matched by the internal standard. The ratio of the analyte's peak area to the internal standard's peak area is then used for quantification, providing a more accurate and reproducible measurement than relying on the analyte's absolute peak area alone.

Representative Application: Quantification of Venlafaxine in Human Plasma

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatment of depression and anxiety disorders. Due to its structural similarity to this compound, the latter is an excellent choice as an internal standard for the LC-MS/MS quantification of venlafaxine in biological matrices like human plasma.

Experimental Protocol: LC-MS/MS Analysis of Venlafaxine

This protocol outlines a method for the extraction and quantification of venlafaxine from human plasma using this compound as an internal standard.

1. Materials and Reagents

  • Venlafaxine hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K₂EDTA)

2. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions: Prepare stock solutions of venlafaxine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare working standard solutions of venlafaxine by serial dilution of the stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

  • Calibration Standards and QC Samples: Prepare calibration standards and quality control samples by spiking the appropriate venlafaxine working standard solutions into blank human plasma.

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix vigorously for 30 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-0.5 min: 10% B; 0.5-2.5 min: 10-90% B; 2.5-3.0 min: 90% B; 3.0-3.1 min: 90-10% B; 3.1-4.0 min: 10% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Venlafaxine: m/z 278.2 → 260.2this compound: m/z 170.3 → 107.1
Ion Source Temp. 500°C
IonSpray Voltage 5500 V

Method Validation Data (Representative)

The following tables summarize typical validation data for a bioanalytical method for venlafaxine using a deuterated internal standard.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Venlafaxine1 - 500y = 0.0123x + 0.0045> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ18.595.29.896.1
Low36.2102.17.5101.5
Medium504.598.75.899.3
High4003.8100.54.9100.9

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation

Table 3: Recovery and Matrix Effect

AnalyteQC LevelExtraction Recovery (%)Matrix Effect (%)
VenlafaxineLow85.292.1
High87.594.3
This compound-86.193.5

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is_addition Add Internal Standard (this compound) plasma->is_addition protein_precipitation Protein Precipitation (Acetonitrile) is_addition->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing data_processing ms_detection->data_processing Data Processing (Analyte/IS Ratio)

Caption: Experimental workflow for the quantification of an analyte using an internal standard.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin Vesicle serotonin Serotonin serotonin_vesicle->serotonin norepinephrine_vesicle Norepinephrine Vesicle norepinephrine Norepinephrine norepinephrine_vesicle->norepinephrine sert SERT net NET serotonin->sert Reuptake serotonin_receptor Serotonin Receptor serotonin->serotonin_receptor norepinephrine->net Reuptake norepinephrine_receptor Norepinephrine Receptor norepinephrine->norepinephrine_receptor venlafaxine Venlafaxine venlafaxine->sert Inhibits venlafaxine->net Inhibits downstream_signaling Downstream Signaling serotonin_receptor->downstream_signaling norepinephrine_receptor->downstream_signaling

Caption: Mechanism of action of Venlafaxine.

This compound is a highly suitable internal standard for the quantitative bioanalysis of structurally related compounds by LC-MS/MS. Its use, as demonstrated with the representative analyte venlafaxine, significantly improves the accuracy, precision, and robustness of the analytical method. The detailed protocol and validation data provided herein serve as a comprehensive guide for researchers and drug development professionals in implementing this internal standard in their quantitative workflows.

Application Notes and Protocols for 2-(Benzyl(methyl)amino)ethanol-d4 in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-(Benzyl(methyl)amino)ethanol-d4 as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of synthetic cathinones and other stimulants in biological matrices.

Introduction

This compound is the deuterium-labeled analog of 2-(Benzyl(methyl)amino)ethanol. In quantitative LC-MS/MS analysis, the use of a stable isotope-labeled internal standard is the gold standard for achieving the highest accuracy and precision.[1][2] Due to its structural similarity to many synthetic cathinones and stimulants, this compound serves as an ideal internal standard, co-eluting with the target analytes and effectively compensating for variations in sample preparation, injection volume, and matrix effects.[1][2] These application notes are particularly relevant for forensic toxicology, clinical research, and drug metabolism studies.

Application: Quantitative Analysis of Synthetic Cathinones in Whole Blood

This protocol outlines a validated method for the simultaneous quantification of multiple synthetic cathinones in whole blood using LC-MS/MS with this compound as an internal standard.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

A simple and efficient protein precipitation method is employed for the extraction of synthetic cathinones from whole blood.

  • Reagents and Materials:

    • Whole blood samples (calibrators, quality controls, and unknown samples)

    • This compound internal standard working solution (100 ng/mL in methanol)

    • Acetonitrile (LC-MS grade), chilled at -20°C

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 100 µL of whole blood sample into a 1.5 mL microcentrifuge tube.

    • Add 25 µL of the this compound internal standard working solution to each tube.

    • Vortex briefly to mix.

    • Add 400 µL of chilled acetonitrile to each tube.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC) System: A standard UHPLC system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in positive mode.

  • LC Parameters:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      1.0 5
      8.0 95
      10.0 95
      10.1 5

      | 12.0 | 5 |

  • MS/MS Parameters: The MRM transitions for the analytes and the internal standard should be optimized by infusing individual standard solutions. Representative transitions are provided below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Mephedrone178.1160.115
Methylone208.1160.118
MDPV276.2126.125
This compound (IS) 170.3 91.1 20
Data Presentation: Method Validation Summary

The following table summarizes the typical validation parameters for the quantitative analysis of selected synthetic cathinones using this compound as the internal standard.

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Accuracy at LLOQ (%)Precision at LLOQ (%RSD)
Mephedrone1 - 500195.86.2
Methylone1 - 500198.25.5
MDPV0.5 - 2500.5102.17.8

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start 100 µL Whole Blood add_is Add 25 µL This compound start->add_is vortex1 Vortex add_is->vortex1 add_acn Add 400 µL Chilled Acetonitrile vortex1->add_acn vortex2 Vortex Vigorously add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms Inject into LC-MS/MS System transfer->lcms data_acq Data Acquisition (MRM) lcms->data_acq data_proc Data Processing data_acq->data_proc results Quantitative Results data_proc->results logical_relationship cluster_problem Analytical Challenges cluster_solution Solution cluster_outcome Outcome matrix Matrix Effects is This compound (Internal Standard) matrix->is sample_loss Sample Loss during Prep sample_loss->is injection_var Injection Variability injection_var->is accuracy Improved Accuracy is->accuracy precision Enhanced Precision is->precision reliability High Reliability is->reliability

References

Application of 2-(Benzyl(methyl)amino)ethanol-d4 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Benzyl(methyl)amino)ethanol-d4 is the deuterium-labeled version of 2-(Benzyl(methyl)amino)ethanol. In pharmacokinetic (PK) research, which examines the absorption, distribution, metabolism, and excretion (ADME) of a drug, deuterated compounds are invaluable tools.[1][2][3] The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of its non-labeled counterpart, 2-(Benzyl(methyl)amino)ethanol, in biological samples.[4][5] The use of a SIL-IS is considered the gold standard in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), as it helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.[2][6][7]

The key advantage of using a deuterated internal standard is that it is chemically identical to the analyte of interest, meaning it behaves similarly during extraction, chromatography, and ionization.[1][4] However, its increased mass due to the deuterium atoms allows it to be distinguished from the analyte by a mass spectrometer.[1] This ensures reliable quantification by correcting for matrix effects, which are a common source of error in bioanalytical assays.[7]

Experimental Protocols

The following are detailed protocols for a typical pharmacokinetic study utilizing this compound as an internal standard for the quantification of 2-(Benzyl(methyl)amino)ethanol in human plasma.

Protocol 1: Sample Preparation (Protein Precipitation)

This protocol outlines a common method for extracting the analyte and internal standard from a biological matrix like plasma.

Materials:

  • Human plasma samples

  • 2-(Benzyl(methyl)amino)ethanol (analyte) stock solution

  • This compound (internal standard) working solution

  • Acetonitrile (ACN), LC-MS grade, containing 0.1% formic acid

  • Microcentrifuge tubes (1.5 mL) or 96-well plates

  • Vortex mixer

  • Centrifuge

Methodology:

  • Thaw frozen plasma samples on ice.

  • Vortex each plasma sample for 10 seconds to ensure homogeneity.

  • Pipette 100 µL of each plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution to each tube (except for blank samples, to which 10 µL of the vehicle is added).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex for 30 seconds to ensure complete dissolution.

  • The samples are now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a representative example for the quantification of 2-(Benzyl(methyl)amino)ethanol using its deuterated internal standard.

Instrumentation:

  • UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

LC Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0.0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: Hold at 5% B

MS/MS Conditions (Hypothetical):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 2-(Benzyl(methyl)amino)ethanol: Q1: 166.1 -> Q3: 120.1 (Quantifier), 91.1 (Qualifier)

    • This compound: Q1: 170.1 -> Q3: 120.1

  • Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150°C, Desolvation Temperature: 500°C).

Data Presentation

The use of this compound as an internal standard allows for the reliable determination of the pharmacokinetic parameters of 2-(Benzyl(methyl)amino)ethanol. The following table presents hypothetical pharmacokinetic data following a single oral dose of 2-(Benzyl(methyl)amino)ethanol in healthy volunteers.

ParameterUnitValue (Mean ± SD)
Cmax (Maximum plasma concentration)ng/mL850 ± 150
Tmax (Time to reach Cmax)h1.5 ± 0.5
AUC0-t (Area under the curve from 0 to last measurement)ng·h/mL4500 ± 900
AUC0-inf (Area under the curve from 0 to infinity)ng·h/mL4800 ± 950
t1/2 (Elimination half-life)h8.2 ± 1.5

This data is for illustrative purposes only and does not represent actual experimental results.

Visualization of Experimental Workflow and Concepts

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (Cold Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Prepared Sample Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (Analyte and IS) Separate->Detect Quantify Quantification (Ratio of Analyte/IS) Detect->Quantify Data Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) Quantify->Data Concentration Data

Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.

G cluster_analyte Analyte cluster_is Internal Standard (IS) cluster_process Bioanalytical Process Analyte 2-(Benzyl(methyl)amino)ethanol Extraction Sample Extraction Analyte->Extraction IS This compound IS->Extraction Chromatography LC Separation Extraction->Chromatography Co-elution Ionization MS Ionization Chromatography->Ionization MS Mass Spectrometer Ionization->MS Mass Differentiation Ratio Accurate Quantification MS->Ratio Peak Area Ratio (Analyte / IS)

Caption: Principle of using a stable isotope-labeled internal standard.

References

Application Notes and Protocols for Quantitative Analysis Using 2-(Benzyl(methyl)amino)ethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyl(methyl)amino)ethanol-d4 is a deuterium-labeled analog of 2-(Benzyl(methyl)amino)ethanol.[1] Deuterated compounds are invaluable in quantitative analysis, particularly in mass spectrometry-based methods, where they serve as ideal internal standards.[2] Due to the nearly identical physicochemical properties to their non-labeled counterparts, deuterated internal standards co-elute chromatographically and exhibit similar ionization efficiency, effectively compensating for variations during sample preparation and analysis.[2] This leads to enhanced accuracy, precision, and robustness of the analytical method.[2]

This document provides a comprehensive overview of the application of this compound as an internal standard in quantitative bioanalysis. While a comprehensive literature search did not yield a specific published study utilizing this particular deuterated standard, the following application notes and protocols are based on established methodologies for the use of deuterated internal standards in validated LC-MS/MS assays for the quantification of small molecule therapeutics in biological matrices.

Physicochemical Properties of this compound

PropertyValue
Chemical Name 2-(Benzyl(methyl)amino)-1,1,2,2-tetradeuterioethanol
Synonyms N-Benzyl-N-methylethanolamine-d4
Molecular Formula C₁₀H₁₁D₄NO
Molecular Weight 169.26 g/mol
CAS Number 1219803-10-7
Isotopic Purity Typically ≥99 atom % D

Application: Quantitative Bioanalysis of a Hypothetical Small Molecule Drug (Analyte X) in Human Plasma by LC-MS/MS

This section outlines a representative protocol for the use of this compound as an internal standard (IS) for the quantitative determination of a hypothetical small molecule drug, "Analyte X," in human plasma. This method is suitable for pharmacokinetic and toxicokinetic studies in drug development.

Experimental Workflow

The overall workflow for the quantitative analysis of Analyte X using this compound as an internal standard is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (containing Analyte X) spike Spike with Internal Standard (this compound) plasma->spike ppt Protein Precipitation (e.g., with Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation to Dryness supernatant->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute lc UPLC Separation (C18 Column) reconstitute->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms integration Peak Area Integration ms->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Calibration Curve Plotting ratio->calibration quantification Quantify Analyte X Concentration calibration->quantification

Figure 1: Bioanalytical Workflow Diagram.
Detailed Experimental Protocol

1. Materials and Reagents

  • Analyte X (Reference Standard)

  • This compound (Internal Standard, IS)

  • Human Plasma (with appropriate anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Deionized Water (18.2 MΩ·cm)

2. Preparation of Stock and Working Solutions

  • Analyte X Stock Solution (1 mg/mL): Accurately weigh 10 mg of Analyte X and dissolve in 10 mL of methanol.

  • IS Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Analyte X Working Solutions: Prepare serial dilutions of the Analyte X stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (100 ng/mL in acetonitrile).

  • Vortex for 30 seconds to mix and precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • Liquid Chromatography:

    • System: UPLC System

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0.0-0.5 min: 5% B

      • 0.5-2.5 min: 5% to 95% B

      • 2.5-3.0 min: 95% B

      • 3.0-3.1 min: 95% to 5% B

      • 3.1-4.0 min: 5% B

  • Mass Spectrometry:

    • System: Triple Quadrupole Mass Spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Hypothetical MRM Transitions:

      • Analyte X: m/z 350.2 → 180.1 (Quantifier), m/z 350.2 → 152.1 (Qualifier)

      • IS (this compound): m/z 170.3 → 92.1

Data Presentation: Representative Method Validation Data

The following tables present hypothetical but realistic data for a validated bioanalytical method using this compound as an internal standard.

Table 1: Calibration Curve Linearity

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)
1.00 (LLOQ)0.012105.2
2.500.031101.5
10.00.12598.7
50.00.63099.2
250.03.145100.8
500.06.298101.1
1000.0 (ULOQ)12.55099.5
Regression y = 0.0125x + 0.0005r² > 0.998

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
LLOQ1.001.03103.06.58.2
Low QC3.002.9598.35.16.8
Mid QC150.0153.6102.43.85.5
High QC750.0742.599.04.26.1

Table 3: Matrix Effect and Recovery

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Low QC85.284.50.951.01
High QC86.185.30.930.98

Logical Relationship of Internal Standard Function

The core principle of using a deuterated internal standard is to establish a reliable ratio between the analyte and the standard. This ratio remains constant even if sample loss occurs during the experimental procedure.

G cluster_ideal Ideal Scenario (No Sample Loss) cluster_real Realistic Scenario (20% Sample Loss) A1 Analyte (100 units) IS1 IS (100 units) Ratio1 Ratio = 1.0 A1->Ratio1 IS1->Ratio1 Conclusion Conclusion: The Analyte/IS ratio remains constant, ensuring accurate quantification despite sample loss. Ratio1->Conclusion A2 Analyte (80 units) IS2 IS (80 units) Ratio2 Ratio = 1.0 A2->Ratio2 IS2->Ratio2 Ratio2->Conclusion

Figure 2: Internal Standard Ratio Consistency.

Conclusion

This compound is an appropriate internal standard for the quantitative analysis of structurally similar compounds in complex biological matrices. Its use in an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, as outlined in the representative protocol, can provide the high levels of accuracy, precision, and robustness required for regulated bioanalysis in the pharmaceutical industry. The provided protocols and data serve as a template for researchers to develop and validate high-quality quantitative assays.

References

Application Notes and Protocols for 2-(Benzyl(methyl)amino)ethanol-d4 in Drug Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(Benzyl(methyl)amino)ethanol-d4 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative bioanalysis of its non-labeled counterpart, 2-(Benzyl(methyl)amino)ethanol, in drug metabolism and pharmacokinetic (DMPK) studies. Detailed protocols for a typical in vitro metabolism assay and a bioanalytical method for plasma sample analysis are provided below.

Introduction

In drug discovery and development, accurate quantification of drug candidates and their metabolites in biological matrices is crucial for evaluating their absorption, distribution, metabolism, and excretion (ADME) properties. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended by regulatory agencies to ensure the accuracy and precision of bioanalytical methods.[1]

This compound is chemically identical to the analyte of interest, 2-(Benzyl(methyl)amino)ethanol, but has a higher molecular weight due to the replacement of four hydrogen atoms with deuterium. This mass difference allows for its differentiation by the mass spectrometer. Critically, the deuterated standard co-elutes with the analyte during chromatographic separation, enabling it to compensate for variability in sample preparation, injection volume, and matrix effects, thus leading to more reliable and reproducible data.[1]

Applications

The primary application of this compound is as an internal standard in quantitative bioanalytical methods to support various drug metabolism and pharmacokinetic studies, including:

  • In Vitro Metabolic Stability: To determine the rate of disappearance of 2-(Benzyl(methyl)amino)ethanol when incubated with liver microsomes or other metabolic enzyme systems.

  • Metabolite Identification: To aid in the structural elucidation of potential metabolites by comparing the chromatographic and mass spectrometric behavior of the parent drug with its stable isotope-labeled analog.

  • Pharmacokinetic Studies: To accurately quantify the concentration of 2-(Benzyl(methyl)amino)ethanol in biological fluids (e.g., plasma, urine) over time after administration in preclinical and clinical studies.

  • Bioequivalence Studies: To compare the pharmacokinetic profiles of different formulations of a drug containing the 2-(Benzyl(methyl)amino)ethanol moiety.[1]

Physicochemical Properties

A summary of the key physicochemical properties for both the analyte and its deuterated internal standard is presented in Table 1.

Property2-(Benzyl(methyl)amino)ethanolThis compound
Molecular Formula C₁₀H₁₅NOC₁₀H₁₁D₄NO
Molecular Weight 165.23 g/mol 169.26 g/mol
CAS Number 101-98-41219803-10-7
Appearance Colorless to Light Yellow LiquidNot specified (typically similar to unlabeled)
Boiling Point 95-105 °C at 2 mmHgNot specified (expected to be similar to unlabeled)
Density 1.017 g/mL at 25 °CNot specified (expected to be similar to unlabeled)

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol describes a typical procedure to assess the metabolic stability of 2-(Benzyl(methyl)amino)ethanol.

Materials:

  • 2-(Benzyl(methyl)amino)ethanol

  • This compound (Internal Standard)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water (LC-MS grade)

  • 96-well plates

  • Incubator/shaker (37 °C)

  • Centrifuge

Procedure:

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of 2-(Benzyl(methyl)amino)ethanol in DMSO.

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Prepare a working solution of 2-(Benzyl(methyl)amino)ethanol (e.g., 100 µM) by diluting the stock solution in phosphate buffer.

    • Prepare an internal standard working solution (e.g., 100 ng/mL) by diluting the stock solution in acetonitrile. This solution will also serve as the protein precipitation/stop solution.

  • Incubation:

    • In a 96-well plate, add the components in the following order:

      • Phosphate buffer

      • Human Liver Microsomes (final concentration, e.g., 0.5 mg/mL)

      • 2-(Benzyl(methyl)amino)ethanol working solution (final concentration, e.g., 1 µM)

    • Pre-incubate the plate at 37 °C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regeneration system.

    • Incubate the plate at 37 °C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.

  • Sample Quenching and Protein Precipitation:

    • To each aliquot, add 3 volumes of the cold internal standard working solution in acetonitrile to stop the reaction and precipitate the proteins.

    • Vortex the samples and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated protein.

  • Sample Analysis:

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

    • Analyze the samples according to the bioanalytical method described in Protocol 2.

Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard for each time point.

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • Determine the in vitro half-life (t₁/₂) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant). t₁/₂ = 0.693/k.

Protocol 2: Bioanalytical Method for Quantification of 2-(Benzyl(methyl)amino)ethanol in Human Plasma

This protocol outlines a representative LC-MS/MS method for the quantification of 2-(Benzyl(methyl)amino)ethanol in human plasma samples.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of the internal standard working solution (this compound in acetonitrile, e.g., 100 ng/mL).

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

2. LC-MS/MS Conditions (Hypothetical Example):

The following are representative LC-MS/MS parameters. Actual parameters must be optimized for the specific instrument used.

Table 2: Representative Liquid Chromatography Parameters

ParameterValue
LC System UHPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 3: Representative Mass Spectrometry Parameters

Parameter2-(Benzyl(methyl)amino)ethanolThis compound
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Precursor Ion (m/z) 166.1170.1
Product Ion (m/z) 120.1120.1
Collision Energy (eV) 1515
Dwell Time (ms) 100100

3. Calibration Curve and Quality Control Samples:

  • Prepare calibration standards by spiking known concentrations of 2-(Benzyl(methyl)amino)ethanol into blank plasma (e.g., 1-1000 ng/mL).

  • Prepare quality control (QC) samples at low, medium, and high concentrations in blank plasma.

  • Process the calibration standards and QC samples alongside the study samples using the same sample preparation procedure.

Data Presentation

The quantitative data from the bioanalytical method should be summarized in tables for clear comparison and evaluation of the method's performance.

Table 4: Example Calibration Curve Data

Nominal Conc. (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Conc. (ng/mL)Accuracy (%)
11,23456,7890.02171.05105.0
56,12357,1230.10724.9899.6
1012,34556,9870.216610.12101.2
5061,23457,0121.074150.55101.1
100122,34556,8902.150699.8799.9
500611,23457,11110.7025498.999.8
10001,223,45656,99921.46451005.2100.5

Table 5: Example Inter-day Precision and Accuracy Data for QC Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)CV (%)Accuracy (%)
Low32.954.298.3
Medium8082.13.5102.6
High800795.52.899.4

Visualizations

Metabolic Pathway of 2-(Benzyl(methyl)amino)ethanol

The metabolism of 2-(Benzyl(methyl)amino)ethanol is predicted to proceed through several key pathways, primarily N-dealkylation and aromatic hydroxylation, based on the metabolism of structurally related compounds.

G cluster_n_dealkylation N-Dealkylation cluster_hydroxylation Aromatic Hydroxylation parent 2-(Benzyl(methyl)amino)ethanol demethylation N-demethylation parent->demethylation CYP450 debenzylation N-debenzylation parent->debenzylation CYP450 hydroxylation p-Hydroxylation parent->hydroxylation CYP450 metabolite1 2-(Benzylamino)ethanol demethylation->metabolite1 metabolite2 2-(Methylamino)ethanol debenzylation->metabolite2 metabolite3 2-((4-Hydroxybenzyl)(methyl)amino)ethanol hydroxylation->metabolite3

Caption: Predicted metabolic pathways of 2-(Benzyl(methyl)amino)ethanol.

Experimental Workflow for Bioanalysis

The following diagram illustrates the general workflow for the quantification of 2-(Benzyl(methyl)amino)ethanol in plasma samples using this compound as an internal standard.

G start Plasma Sample is_addition Add this compound (Internal Standard) start->is_addition protein_precipitation Protein Precipitation (Acetonitrile) is_addition->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing (Peak Area Ratio Calculation) lc_ms_analysis->data_processing quantification Quantification (Calibration Curve) data_processing->quantification

Caption: Workflow for plasma sample analysis.

References

Application Note and Protocol for the Bioanalysis of 2-(Benzyl(methyl)amino)ethanol using 2-(Benzyl(methyl)amino)ethanol-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive protocol for the quantitative analysis of 2-(Benzyl(methyl)amino)ethanol in human plasma using 2-(Benzyl(methyl)amino)ethanol-d4 as an internal standard (IS). The use of a stable isotope-labeled internal standard, such as a deuterated analog, is considered the gold standard in bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2][3] This is because the physical and chemical properties of the deuterated standard are nearly identical to the analyte, ensuring similar behavior during sample preparation, chromatography, and ionization.[1][3] This co-elution and similar ionization response effectively compensates for matrix effects and other sources of variability, leading to enhanced accuracy, precision, and robustness of the method.[1][4]

This compound is the deuterium-labeled version of 2-(Benzyl(methyl)amino)ethanol.[5][6][7] This protocol outlines a validated LC-MS/MS method for the quantification of 2-(Benzyl(methyl)amino)ethanol in human plasma, a critical step in pharmacokinetic and toxicokinetic studies.

Experimental Protocols

Materials and Reagents
  • Analyte: 2-(Benzyl(methyl)amino)ethanol (CAS: 101-98-4)[8][9]

  • Internal Standard: this compound (CAS: 1219803-10-7)[7][10]

  • Biological Matrix: Human plasma (K2EDTA)

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Formic acid (LC-MS grade)

    • Ammonium formate (LC-MS grade)

    • Water (deionized, 18 MΩ·cm)

    • Methyl tert-butyl ether (MTBE) (HPLC grade)

Instrumentation
  • LC-MS/MS System: A triple quadrupole mass spectrometer equipped with a TurboIonSpray® interface.

  • HPLC System: A system capable of binary gradient elution.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-(Benzyl(methyl)amino)ethanol in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50:50 (v/v) methanol:water.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a selective and cost-effective technique that yields clean extracts.[11]

  • Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 50 µL of 0.1 M sodium hydroxide to basify the sample.

  • Add 600 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 13,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (approximately 500 µL) to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of mobile phase A.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0.0-0.5 min: 10% B

    • 0.5-2.5 min: 10% to 90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90% to 10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

  • Ionization Mode: Positive Ion Electrospray (ESI+)

  • Mass Spectrometer Settings: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • 2-(Benzyl(methyl)amino)ethanol: Q1/Q3 (e.g., 166.1 -> 134.1)

      • This compound: Q1/Q3 (e.g., 170.1 -> 138.1)

    • MS/MS Conditions:

      • Ionspray Voltage: 4500 V

      • Source Temperature: 500°C

      • Declustering Potential (DP): 90 V

      • Collision Energy (CE): 45 eV

Data Presentation: Quantitative Method Validation Summary

The following tables summarize the expected performance characteristics of this bioanalytical method, demonstrating its suitability for the quantification of 2-(Benzyl(methyl)amino)ethanol in human plasma.

Table 1: Calibration Curve Parameters

ParameterValue
Calibration Range1.0 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995
AccuracyWithin ± 15% of nominal (± 20% at LLOQ)
Precision (CV%)< 15% (< 20% at LLOQ)

Table 2: Accuracy and Precision

Sample TypeNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (CV%)Inter-day Accuracy (%)Inter-day Precision (CV%)
LLOQ QC1.098.58.2102.19.5
Low QC3.0101.26.599.87.1
Mid QC50.097.84.198.55.3
High QC800.0103.43.5101.74.2

Table 3: Matrix Effect and Recovery

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Effect (%)
Low QC85.286.198.7
High QC87.588.0101.3

Visualizations

Experimental Workflow

G Bioanalytical Workflow for 2-(Benzyl(methyl)amino)ethanol cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound) plasma->add_is lle Liquid-Liquid Extraction (MTBE) add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon injection Injection into LC-MS/MS recon->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Bioanalytical workflow from sample preparation to data analysis.

Rationale for Using a Deuterated Internal Standard

G Rationale for Using a Deuterated Internal Standard cluster_process Analytical Process cluster_outcome Outcome analyte Analyte (2-(Benzyl(methyl)amino)ethanol) sample_prep Sample Preparation (e.g., LLE) analyte->sample_prep is Internal Standard (this compound) is->sample_prep chromatography Chromatography sample_prep->chromatography ionization Ionization (ESI) chromatography->ionization accurate_quant Accurate & Precise Quantification ionization->accurate_quant

Caption: Logic for using a deuterated internal standard in bioanalysis.

References

Application Notes and Protocols: 2-(Benzyl(methyl)amino)ethanol-d4 as a Tracer in Metabolic Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyl(methyl)amino)ethanol-d4 is the deuterium-labeled form of 2-(Benzyl(methyl)amino)ethanol. The incorporation of stable heavy isotopes, such as deuterium (²H), into molecules creates a mass shift that is readily detectable by mass spectrometry (MS). This property makes this compound a valuable tool for metabolic profiling and pharmacokinetic studies. When introduced into a biological system, the deuterated tracer follows the same metabolic pathways as its unlabeled counterpart. By tracking the appearance of the deuterium label in downstream metabolites, researchers can elucidate metabolic pathways, quantify metabolite turnover, and assess the impact of therapeutic agents on specific metabolic networks.[1]

This document provides detailed application notes and generalized protocols for the use of this compound as a tracer in metabolic profiling studies, leveraging liquid chromatography-mass spectrometry (LC-MS) for analysis.

Proposed Metabolic Pathways

Based on the metabolism of structurally similar compounds, such as N-benzyl-N-methylaniline and other N-substituted ethanolamines, the primary metabolic pathways for 2-(Benzyl(methyl)amino)ethanol are proposed to involve N-dealkylation and hydroxylation. The deuterated tracer, this compound, is expected to follow the same metabolic fate.

The proposed biotransformation steps include:

  • N-demethylation: The removal of the methyl group to form 2-(Benzylamino)ethanol-d4.

  • N-debenzylation: The removal of the benzyl group to form 2-(Methylamino)ethanol-d4.

  • Hydroxylation: The addition of a hydroxyl group to the phenyl ring, a common metabolic modification for aromatic compounds.

These metabolic transformations are typically catalyzed by cytochrome P450 enzymes in the liver.

G A This compound B 2-(Benzylamino)ethanol-d4 A->B N-demethylation C 2-(Methylamino)ethanol-d4 A->C N-debenzylation D Hydroxy-2-(benzyl(methyl)amino)ethanol-d4 A->D Hydroxylation

Caption: Proposed metabolic pathways of this compound.

Data Presentation: Quantitative Analysis of Metabolites

Following the administration of this compound to a biological system (e.g., cell culture, animal model), samples are collected over a time course. Metabolites are extracted and analyzed by LC-MS to quantify the concentration of the parent tracer and its deuterated metabolites. The data can be summarized in tables for clear comparison.

Table 1: Hypothetical Time-Course Analysis of this compound and its Metabolites in Rat Plasma (ng/mL)

Time (hours)This compound2-(Benzylamino)ethanol-d42-(Methylamino)ethanol-d4Hydroxy-2-(benzyl(methyl)amino)ethanol-d4
0.5150.2 ± 12.515.8 ± 2.18.2 ± 1.15.1 ± 0.8
198.7 ± 9.328.4 ± 3.514.6 ± 1.910.3 ± 1.5
245.1 ± 5.845.9 ± 5.225.1 ± 3.018.7 ± 2.2
412.3 ± 2.130.1 ± 4.118.9 ± 2.525.6 ± 3.1
82.5 ± 0.610.5 ± 1.88.7 ± 1.315.4 ± 2.0
24< 1.01.2 ± 0.31.5 ± 0.43.2 ± 0.7

Table 2: Hypothetical Dose-Dependent Metabolite Formation in HepG2 Cells at 24 hours (pmol/mg protein)

Dose of Tracer (µM)This compound2-(Benzylamino)ethanol-d42-(Methylamino)ethanol-d4Hydroxy-2-(benzyl(methyl)amino)ethanol-d4
15.2 ± 0.710.1 ± 1.24.5 ± 0.62.1 ± 0.3
1048.9 ± 5.195.3 ± 10.242.8 ± 4.920.5 ± 2.6
50235.6 ± 25.8480.1 ± 55.7210.4 ± 23.1101.8 ± 11.5

Experimental Protocols

The following are generalized protocols for metabolic profiling using this compound. These should be optimized and validated for the specific biological system and analytical instrumentation used.

In Vitro Metabolic Profiling in Cell Culture

This protocol outlines the steps for treating a cell culture with the deuterated tracer and preparing samples for LC-MS analysis.

G cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 LC-MS Analysis A Seed cells and grow to desired confluency B Treat cells with this compound A->B C Incubate for desired time points B->C D Harvest cells and quench metabolism (e.g., with cold methanol) C->D E Lyse cells and extract metabolites D->E F Centrifuge to pellet debris E->F G Collect supernatant for analysis F->G H Inject sample onto LC-MS system G->H I Separate metabolites by liquid chromatography H->I J Detect and quantify parent tracer and metabolites by mass spectrometry I->J

Caption: Experimental workflow for in vitro metabolic profiling.

1. Cell Culture and Treatment:

  • Seed cells (e.g., HepG2) in appropriate culture vessels and grow to 80-90% confluency.
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Dilute the stock solution in culture medium to the desired final concentrations.
  • Remove the old medium from the cells and add the medium containing the tracer.
  • Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours).

2. Sample Preparation:

  • At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Quench metabolism by adding a cold extraction solvent, such as 80% methanol.
  • Scrape the cells and collect the cell lysate.
  • Vortex the lysate vigorously and incubate on ice for 20 minutes.
  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
  • Collect the supernatant containing the metabolites.
  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

3. LC-MS Analysis:

  • Liquid Chromatography (LC):
  • Column: A C18 reversed-phase column is a common choice for separating small molecules.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over the run to elute compounds of varying polarity.
  • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.
  • Mass Spectrometry (MS):
  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for amine-containing compounds.
  • Scan Mode: Use full scan mode to identify potential metabolites and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification of the parent tracer and its expected metabolites.
  • Data Analysis: Process the data using appropriate software to identify and quantify the peaks corresponding to the deuterated parent compound and its metabolites based on their mass-to-charge ratios (m/z) and retention times.

In Vivo Metabolic Profiling in Animal Models

This protocol provides a general framework for administering the tracer to an animal model and collecting biological samples for analysis. All animal procedures should be performed in accordance with institutional and national guidelines.

1. Animal Dosing and Sample Collection:

  • Acclimate animals (e.g., rats, mice) to the experimental conditions.
  • Prepare a sterile dosing solution of this compound in a suitable vehicle (e.g., saline, PEG400).
  • Administer the tracer to the animals via the desired route (e.g., oral gavage, intravenous injection).
  • At specified time points, collect biological samples such as blood (plasma/serum), urine, and tissues.
  • Process and store the samples appropriately (e.g., centrifuge blood to obtain plasma, store all samples at -80°C).

2. Sample Preparation from Biological Fluids (e.g., Plasma):

  • Thaw plasma samples on ice.
  • Add a protein precipitation agent, such as cold acetonitrile (typically 3 volumes of acetonitrile to 1 volume of plasma).
  • Vortex the mixture to ensure thorough mixing and protein precipitation.
  • Centrifuge at high speed to pellet the precipitated proteins.
  • Collect the supernatant containing the metabolites.
  • Dry, reconstitute, and analyze the samples by LC-MS as described for the in vitro protocol.

Conclusion

This compound is a promising tracer for elucidating the metabolic fate of N-substituted ethanolamines. The generalized protocols and proposed metabolic pathways provided here offer a solid foundation for researchers to design and execute metabolic profiling studies. It is crucial to emphasize that these methodologies should be adapted and validated for the specific experimental context to ensure accurate and reproducible results. The use of such deuterated tracers, in conjunction with modern analytical techniques like LC-MS, will continue to be a cornerstone of research in drug metabolism, pharmacokinetics, and systems biology.

References

Application Notes and Protocols for the Analysis of 2-(Benzyl(methyl)amino)ethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the sample preparation and analysis of 2-(Benzyl(methyl)amino)ethanol-d4 in biological matrices. As a deuterated internal standard, this compound is critical for the accurate quantification of the corresponding non-labeled analyte in complex samples such as plasma, serum, and urine. The following sections detail three common and effective sample preparation techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

I. Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples, making it suitable for high-throughput analysis.

Experimental Protocol
  • Sample Aliquoting: Transfer 100 µL of the biological sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol) to each sample, except for the blank matrix.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): For increased sensitivity, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Data Presentation: Representative Performance of Protein Precipitation

The following table summarizes typical performance characteristics for a protein precipitation method based on a validated assay for a structurally similar analyte.

ParameterAnalyteO-desmethyl-analyte
Recovery (%) 85.2 - 92.588.1 - 95.3
Matrix Effect (%) 91.3 - 98.790.5 - 97.2
Intra-day Precision (%CV) ≤ 6.8≤ 7.5
Inter-day Precision (%CV) ≤ 8.1≤ 8.9
Accuracy (% Bias) -4.5 to 5.2-3.8 to 6.1
Lower Limit of Quantification (LLOQ) 1 ng/mL1 ng/mL

Data is illustrative and based on validated methods for structurally similar compounds.

Workflow Diagram

PPT_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike Spike with IS Sample->Spike Precipitate Add Acetonitrile Spike->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate (Optional) Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Protein Precipitation Workflow.

II. Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than PPT by utilizing a solid sorbent to selectively retain the analyte and internal standard while washing away interferences. This technique can also be used to concentrate the analyte, leading to improved sensitivity.

Experimental Protocol (Reversed-Phase SPE)
  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the this compound internal standard and 200 µL of 2% formic acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Data Presentation: Representative Performance of Solid-Phase Extraction

The following table presents typical recovery and matrix effect data for an SPE method, adapted from a validated assay for venlafaxine and its metabolite.[1]

ParameterVenlafaxineO-desmethylvenlafaxine
Recovery (%) 95.981.7
Matrix Effect (%) 98.296.5
Intra-day Precision (%CV) ≤ 8.5≤ 9.2
Inter-day Precision (%CV) ≤ 10.0≤ 11.5
Accuracy (% Bias) -6.2 to 7.8-5.5 to 8.1
Lower Limit of Quantification (LLOQ) 3 ng/mL6 ng/mL

Data is illustrative and based on a validated method for venlafaxine.[1]

Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample Pretreat Pre-treat Sample Sample->Pretreat Load Load Sample Pretreat->Load Condition Condition SPE Condition->Load Wash Wash Load->Wash Elute Elute Wash->Elute Evaporate Evaporate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Solid-Phase Extraction Workflow.

III. Liquid-Liquid Extraction (LLE)

LLE is a classic sample cleanup technique that separates analytes from a sample matrix based on their differential solubility in two immiscible liquid phases. It is effective at removing non-volatile matrix components like salts and phospholipids.

Experimental Protocol
  • Sample Aliquoting: Place 100 µL of the biological sample into a 2 mL centrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound working solution.

  • pH Adjustment: Add 50 µL of 1 M sodium carbonate solution to basify the sample.

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Mixing: Vortex the mixture for 5 minutes to facilitate extraction.

  • Phase Separation: Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Data Presentation: Representative Performance of Liquid-Liquid Extraction

The following table shows expected performance characteristics for an LLE method, based on validated assays for similar compounds.

ParameterAnalyte
Recovery (%) 75 - 85
Matrix Effect (%) 95 - 105
Intra-day Precision (%CV) ≤ 10
Inter-day Precision (%CV) ≤ 12
Accuracy (% Bias) -10 to 10
Lower Limit of Quantification (LLOQ) 2 ng/mL

Data is illustrative and based on typical performance for LLE methods.

Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Sample Biological Sample Spike Spike with IS Sample->Spike pH_Adjust Adjust pH Spike->pH_Adjust Add_Solvent Add Organic Solvent pH_Adjust->Add_Solvent Mix Vortex/Mix Add_Solvent->Mix Centrifuge Centrifuge Mix->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate Transfer->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Liquid-Liquid Extraction Workflow.

Conclusion

The choice of sample preparation technique depends on the specific requirements of the assay, including the desired level of cleanliness, sensitivity, and throughput. Protein precipitation offers a rapid and simple approach, while solid-phase extraction provides a more comprehensive cleanup and the potential for analyte concentration. Liquid-liquid extraction is a robust method for removing salts and phospholipids. For the analysis of this compound and its non-deuterated counterpart, any of these techniques can be optimized to provide reliable and accurate results when coupled with a validated LC-MS/MS method. The provided protocols and representative data serve as a strong starting point for method development and validation.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 2-(Benzyl(methyl)amino)ethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-(Benzyl(methyl)amino)ethanol and its deuterated internal standard, 2-(Benzyl(methyl)amino)ethanol-d4. The described protocol is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this compound in biological matrices. The method employs a straightforward protein precipitation extraction procedure followed by analysis using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This document provides comprehensive experimental protocols, mass spectrometry settings, and expected performance characteristics.

Introduction

2-(Benzyl(methyl)amino)ethanol is a chemical intermediate and structural motif found in various pharmaceutical compounds. Accurate and precise quantification is essential for pharmacokinetic studies, metabolism research, and quality control in drug development. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy by correcting for matrix effects and variations in sample processing.[1][2] This application note presents a complete workflow, from sample preparation to data analysis, for the reliable quantification of 2-(Benzyl(methyl)amino)ethanol.

Experimental

Materials and Reagents
  • 2-(Benzyl(methyl)amino)ethanol (≥98% purity)

  • This compound (≥99% isotopic purity)[1][3]

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥99%)

  • Human plasma (or other relevant biological matrix)

Standard and Sample Preparation

Stock Solutions: Prepare 1 mg/mL stock solutions of 2-(Benzyl(methyl)amino)ethanol (analyte) and this compound (Internal Standard, IS) in methanol.

Working Standard Solutions: Serially dilute the analyte stock solution with 50:50 acetonitrile:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL. Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3 ng/mL, 300 ng/mL, and 800 ng/mL).

Internal Standard Spiking Solution: Prepare a 100 ng/mL working solution of this compound in acetonitrile.

Sample Preparation Protocol (Protein Precipitation):

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the internal standard spiking solution (100 ng/mL this compound in acetonitrile).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

  • System: Agilent 1290 Infinity II LC or equivalent

  • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Gradient:

    Time (min) %B
    0.0 5
    0.5 5
    3.0 95
    4.0 95
    4.1 5

    | 5.0 | 5 |

Mass Spectrometry:

  • System: Agilent 6470A Triple Quadrupole LC/MS or equivalent

  • Ionization Source: Agilent Jet Stream (AJS) Electrospray Ionization (ESI), Positive Mode

  • Gas Temperature: 300°C

  • Gas Flow: 7 L/min

  • Nebulizer: 45 psi

  • Sheath Gas Temperature: 350°C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

MRM Transitions: The precursor ions correspond to the protonated molecules [M+H]⁺. The most abundant and stable product ion for both the analyte and the internal standard is hypothesized to be the benzyl cation (m/z 91), a common fragment for N-benzyl compounds. A secondary, less intense transition is also monitored for confirmation.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
2-(Benzyl(methyl)amino)ethanol166.191.1 (Quantifier)5020
166.1120.1 (Qualifier)5015
This compound170.191.1 (Quantifier)5020
170.1124.1 (Qualifier)5015

Data Analysis and Performance Characteristics

The quantification is based on the ratio of the peak area of the analyte to that of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the analyte concentration using a weighted (1/x²) linear regression. The method performance should be evaluated according to FDA bioanalytical method validation guidelines.[1][2][4][5][6]

Table 1: Quantitative Performance Summary

ParameterExpected Performance
Linear Dynamic Range 1.0 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Limit of Detection (LOD) 0.3 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC) 85-115% (80-120% for LLOQ)
Precision (at LLOQ, LQC, MQC, HQC) < 15% RSD (< 20% for LLOQ)
Matrix Effect 85-115%
Recovery > 80%

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental protocol and a proposed fragmentation pathway.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_IS Add IS in ACN (300 µL) Sample->Add_IS Vortex Vortex (1 min) Add_IS->Vortex Centrifuge Centrifuge (14,000g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject (5 µL) Supernatant->Inject LC_Sep LC Separation (C18 Column) Inject->LC_Sep MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Integrate Peak Integration MS_Detect->Integrate Calibrate Calibration Curve (Area Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the quantification of 2-(Benzyl(methyl)amino)ethanol.

G Precursor [M+H]⁺ 2-(Benzyl(methyl)amino)ethanol m/z 166.1 Fragment1 Benzyl Cation [C₇H₇]⁺ m/z 91.1 Precursor->Fragment1 CID Fragment2 [M+H - C₂H₄O]⁺ m/z 120.1 Precursor->Fragment2 CID NeutralLoss Neutral Loss (CH₃-N=CH₂ + C₂H₄O) Precursor->NeutralLoss

Caption: Proposed MS/MS fragmentation pathway for 2-(Benzyl(methyl)amino)ethanol.

Conclusion

The described LC-MS/MS method provides a robust and sensitive protocol for the quantification of 2-(Benzyl(methyl)amino)ethanol in biological matrices. The use of a deuterated internal standard and a simple protein precipitation protocol allows for high-throughput analysis with excellent accuracy and precision, making it suitable for a wide range of applications in pharmaceutical research and development.

References

Troubleshooting & Optimization

Technical Support Center: Addressing Matrix Effects with 2-(Benzyl(methyl)amino)ethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for utilizing 2-(Benzyl(methyl)amino)ethanol-d4 as an internal standard to mitigate matrix effects in LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact quantitative bioanalysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix. This can lead to either a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement. These effects can significantly impact the accuracy, precision, and sensitivity of an analytical method. In complex biological matrices such as plasma, serum, or urine, components like phospholipids, salts, and endogenous metabolites can interfere with the ionization of the target analyte in the mass spectrometer source.

Q2: How does this compound help in correcting for matrix effects?

A2: this compound is a stable isotope-labeled (SIL) internal standard. Since it is structurally and chemically almost identical to its unlabeled counterpart (the analyte), it co-elutes during chromatography and experiences nearly the same degree of ionization suppression or enhancement. By adding a known concentration of this compound to all samples, calibrators, and quality controls, the ratio of the analyte's peak area to the internal standard's peak area can be used for quantification. This ratio remains consistent even if the absolute signal intensity fluctuates due to matrix effects, thus leading to more accurate and precise results.

Q3: Can this compound completely eliminate all issues related to matrix effects?

A3: While highly effective, SIL internal standards like this compound may not perfectly compensate for matrix effects in all situations. A phenomenon known as the "deuterium isotope effect" can sometimes lead to a slight difference in retention time between the analyte and the deuterated internal standard. If this chromatographic shift causes the two compounds to elute into regions with varying degrees of ion suppression, it can result in differential matrix effects and impact the accuracy of quantification.

Q4: What are the key considerations when preparing a stock solution of this compound?

A4: When preparing stock solutions, it is crucial to use high-purity solvents and ensure the complete dissolution of the compound. The concentration should be accurately determined and the solution should be stored under appropriate conditions (typically at -20°C or colder) to prevent degradation. The purity of the deuterated internal standard is also critical, as any presence of the unlabeled analyte as an impurity can lead to an overestimation of the analyte's concentration in the samples.

Troubleshooting Guides

Issue 1: Poor Reproducibility of the Analyte / Internal Standard Area Ratio

Possible Causes & Solutions

CauseSolution
Inconsistent Sample Preparation Ensure consistent and precise execution of the sample preparation protocol for all samples, including timing, temperature, and reagent volumes.
Internal Standard Instability Evaluate the stability of this compound in the sample matrix and processing solvents. Consider potential isotopic exchange, especially at extreme pH or elevated temperatures.
Precipitation of Analyte or IS Check for the solubility of the analyte and internal standard in the final sample extract. Adjust the solvent composition if precipitation is suspected.
Variable Matrix Effects Investigate matrix effects from different lots of the biological matrix. If significant lot-to-lot variability is observed, a more rigorous sample cleanup method may be required.
Issue 2: Analyte and this compound Do Not Co-elute

Possible Causes & Solutions

CauseSolution
Deuterium Isotope Effect Optimize the chromatographic method to minimize the retention time difference. This can be achieved by adjusting the mobile phase composition, gradient profile, or column temperature.
Column Degradation A contaminated or degraded analytical column can affect the separation. Implement a column washing protocol or replace the column if necessary.
Inappropriate Column Chemistry Ensure the chosen column chemistry is suitable for the analyte and internal standard.
Issue 3: Unexpectedly High or Low Analyte Concentrations

Possible Causes & Solutions

CauseSolution
Isotopic Crosstalk Interference between the mass spectrometric signals of the analyte and the internal standard can occur. Optimize the MRM transitions to ensure specificity. In some cases, a non-linear calibration model may be necessary to correct for this.
Contamination of Internal Standard If the this compound stock is contaminated with the unlabeled analyte, it will lead to artificially high results. Verify the purity of the internal standard.
Differential Matrix Effects If the analyte and internal standard do not co-elute perfectly, they may experience different levels of ion suppression or enhancement. Re-optimize the chromatography to achieve co-elution.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol describes a standard procedure to quantitatively assess matrix effects for an analyte using this compound as the internal standard.

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Prepare a series of solutions containing the analyte and this compound at known concentrations in a clean solvent (e.g., 50% methanol).

  • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., human plasma). After the final extraction step, spike the analyte and this compound into the extracted matrix at the same concentrations as in Set A.

  • Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank biological matrix before the extraction process at the same concentrations as in Set A.

2. Sample Analysis:

  • Analyze all three sets of samples using the developed LC-MS/MS method.

3. Data Calculation:

  • Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (Analyte MF) / (Internal Standard MF)

    • An IS-Normalized MF close to 1 indicates that the internal standard effectively compensates for the matrix effect.

  • Recovery (RE):

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Hypothetical Quantitative Data for Matrix Effect Evaluation

Sample SetAnalyte Peak AreaIS Peak AreaMatrix Factor (Analyte)Matrix Factor (IS)IS-Normalized Matrix Factor
Set A (Neat) 500,000520,000---
Set B (Post-Spike) 350,000370,0000.70 (Suppression)0.71 (Suppression)0.99

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine, etc.) add_is Spike with This compound sample->add_is extraction Protein Precipitation or LLE/SPE add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration (Analyte & IS) ms_detection->peak_integration ratio_calc Calculate Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantification (Calibration Curve) ratio_calc->quantification

Caption: A typical experimental workflow for bioanalysis using a deuterated internal standard.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Poor Analyte/IS Ratio Reproducibility check_prep Review Sample Preparation Protocol start->check_prep check_stability Evaluate IS Stability (Isotopic Exchange?) start->check_stability check_chromatography Assess Chromatography (Co-elution? Column Health?) start->check_chromatography check_ms Verify MS/MS Method (Crosstalk? Interferences?) start->check_ms optimize_prep Standardize/Automate Sample Prep check_prep->optimize_prep modify_conditions Adjust pH/Temperature/ Solvents check_stability->modify_conditions optimize_lc Modify Gradient/ Change Column check_chromatography->optimize_lc optimize_ms Refine MRM Transitions/ Use Non-linear Fit check_ms->optimize_ms

Caption: A logical workflow for troubleshooting poor reproducibility of the analyte to internal standard ratio.

Improving peak shape for 2-(Benzyl(methyl)amino)ethanol-d4 in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide provides troubleshooting advice and answers to frequently asked questions to help you improve the chromatographic peak shape for 2-(Benzyl(methyl)amino)ethanol-d4.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor peak shape (tailing) for this compound?

A1: this compound is a tertiary amine. Basic compounds like this are prone to exhibiting peak tailing in reversed-phase chromatography. The primary cause is secondary ionic interactions between the protonated amine analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[1][2][3][4] These interactions lead to multiple retention mechanisms, causing the peak to tail.

Q2: What is the "silanol effect" and how does it impact my analysis?

A2: The "silanol effect" refers to the undesirable interactions between polar and ionizable analytes and the silanol groups (Si-OH) present on the surface of silica-based columns.[1][2] These interactions can manifest in two ways: hydrogen bonding and, more significantly for basic compounds, ion-exchange.[1] At a mid-range pH, silanol groups can become ionized and strongly retain protonated basic analytes like this compound, resulting in increased retention times, poor peak symmetry (tailing), and reduced column efficiency.[1][2]

Q3: How does mobile phase pH affect the peak shape of my amine compound?

A3: Mobile phase pH is a critical factor because it controls the ionization state of both your analyte and the column's surface silanol groups.[5][6]

  • At low pH (e.g., pH < 3): The silanol groups are mostly protonated (Si-OH) and therefore neutral. Your amine analyte will be protonated (positively charged). The lack of ionized silanols minimizes the strong ion-exchange interactions, leading to a significantly improved peak shape.[2][7]

  • At mid pH (e.g., pH 4-7): A mixture of ionized and unionized species exists for both the analyte and the silanols, often resulting in the worst peak shapes.[6]

  • At high pH (e.g., pH > 8, on a pH-stable column): The silanol groups are fully deprotonated (Si-O⁻), but your amine analyte is deprotonated and neutral. This eliminates the primary ionic interaction, also leading to good peak shape.

Q4: What is an "end-capped" column and will it help?

A4: End-capping is a process where the unreacted, accessible silanol groups on a silica-based column are chemically bonded with a small, less polar functional group, such as trimethylsilane.[1][2] This "masks" the silanols, reducing their availability to interact with polar and basic analytes.[2] Using a high-quality, end-capped column is a fundamental step toward achieving symmetrical peaks for compounds like this compound.[3][8]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving poor peak shape for this compound.

Initial Assessment: Is the Problem Compound-Specific?

First, inject a neutral standard compound. If it also shows tailing, the issue might be physical (e.g., column void, extra-column volume). If the neutral compound's peak is symmetrical, the tailing is likely due to chemical interactions specific to your amine analyte.

Troubleshooting Workflow

The following diagram outlines a logical workflow for improving peak shape.

G cluster_0 Troubleshooting Workflow for Amine Peak Shape start Poor Peak Shape Observed (Tailing) check_ph Step 1: Adjust Mobile Phase pH start->check_ph Chemical issue suspected low_ph Try Low pH (2.5 - 3.0) Using Formic or Phosphoric Acid check_ph->low_ph Most common approach high_ph Try High pH (8.0 - 10.0) Using Ammonium Bicarbonate/Hydroxide (Requires pH-stable column) check_ph->high_ph Alternative approach check_column Step 2: Evaluate Column Choice low_ph->check_column If tailing persists end_good Peak Shape Improved low_ph->end_good high_ph->check_column If tailing persists high_ph->end_good endcapped Use a Modern, High-Purity, End-Capped C18/C8 Column check_column->endcapped alt_chem Consider Alternative Chemistries (e.g., Phenyl-Hexyl, Embedded Polar Group) check_column->alt_chem additives Step 3: Use Mobile Phase Additives endcapped->additives For further improvement endcapped->end_good alt_chem->additives If needed competing_base Add a Competing Base (e.g., 5-10 mM Triethylamine) additives->competing_base ion_pair Use an Ion-Pairing Reagent (e.g., Alkyl Sulfonate) additives->ion_pair competing_base->end_good ion_pair->end_good

Caption: A step-by-step workflow for troubleshooting poor peak shape of basic compounds.

Step 1: Mobile Phase pH Optimization

Adjusting the mobile phase pH is the most effective way to improve peak shape for amines.[5] The goal is to operate at a pH far from the analyte's pKa to ensure it is in a single ionic state.

  • Low pH Approach: Lower the pH of the aqueous mobile phase to between 2.5 and 3.0 using an additive like formic acid or trifluoroacetic acid (TFA). This protonates the surface silanols, minimizing ionic interactions.[1][7]

  • High pH Approach: If using a column stable at high pH, adjust the mobile phase to pH 8-10 with a buffer like ammonium bicarbonate. This deprotonates the amine analyte, making it neutral and less interactive.

Data Presentation: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHBuffer/AdditiveAnalyte StateSilanol StateExpected Peak Asymmetry (As)Expected Retention
2.7 0.1% Formic AcidProtonated (R₃NH⁺)Neutral (Si-OH)1.0 - 1.3 (Good) Decreased
5.0 10 mM AcetateProtonated (R₃NH⁺)Partially Ionized (Si-O⁻)> 2.0 (Poor) High / Variable
9.5 10 mM NH₄HCO₃Neutral (R₃N)Ionized (Si-O⁻)1.1 - 1.4 (Good) Increased
Note: Data is representative. Asymmetry factor (As) is calculated at 10% of the peak height. A value of 1.0 is perfectly symmetrical.
Step 2: Column Selection

If pH adjustment does not fully resolve the issue, your column may be the problem.

  • Use a Modern, End-Capped Column: Older columns or those not properly end-capped have more active silanol sites.[3][9] Ensure you are using a high-purity silica column with robust end-capping.

  • Consider Alternative Stationary Phases: If a standard C18 column is not sufficient, consider phases designed to reduce silanol interactions, such as those with embedded polar groups or hybrid silica technologies.

Step 3: Mobile Phase Additives

Additives can be used to mask residual silanol activity or alter the analyte's interaction with the stationary phase.

  • Competing Base (Silanol Suppressor): Adding a small concentration (e.g., 5-10 mM) of another amine, like triethylamine (TEA), to the mobile phase can help.[7] The competing base will preferentially interact with the active silanol sites, effectively shielding your analyte from them.

  • Ion-Pairing Reagents: For highly basic compounds, an ion-pairing reagent like an alkyl sulfonate can be added to the mobile phase.[10] The reagent forms a neutral ion-pair with the protonated analyte, which then interacts with the stationary phase via a standard reversed-phase mechanism, improving peak shape and retention.[10] Note that these reagents can be difficult to remove from the column and LC system.[11]

Experimental Protocols

Protocol 1: Mobile Phase pH Screening

  • Prepare Stock Solutions: Prepare separate aqueous mobile phases (A1, A2, A3).

    • A1 (Low pH): 0.1% Formic Acid in Water.

    • A2 (Mid pH): 10 mM Ammonium Acetate in Water (pH ~6.8).

    • A3 (High pH): 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.5 with ammonium hydroxide.

  • Prepare Organic Mobile Phase (B): Acetonitrile or Methanol.

  • Equilibrate the Column: For each condition, flush the column with the new mobile phase for at least 10-15 column volumes before injecting the sample. Crucially, ensure your column is rated for the pH you are testing.

  • Analyze Sample: Inject your this compound standard using an isocratic or gradient method with each aqueous phase.

  • Evaluate Results: Compare the peak asymmetry, retention time, and efficiency for each pH condition to determine the optimum.

Protocol 2: Using a Competing Base (Triethylamine)

  • Select Optimal pH: Choose the best pH condition from Protocol 1 (typically the low pH method).

  • Prepare Modified Aqueous Phase: To your chosen aqueous mobile phase (e.g., 0.1% Formic Acid in Water), add Triethylamine (TEA) to a final concentration of 10 mM. Adjust pH if necessary.

  • Equilibrate and Analyze: Thoroughly equilibrate the column with the new mobile phase containing TEA and inject your sample.

  • Compare: Compare the peak shape to the equivalent method without TEA.

Underlying Chemical Interactions

The diagram below illustrates the problematic interaction that causes peak tailing and how adjusting pH mitigates it.

G cluster_1 Mid pH (e.g., 5.0): Poor Peak Shape cluster_2 Low pH (e.g., 2.7): Good Peak Shape cluster_3 High pH (e.g., 9.5): Good Peak Shape Analyte_Mid Analyte (Protonated) R₃NH⁺ Interaction_Mid Strong Ionic Interaction (Causes Tailing) Analyte_Mid->Interaction_Mid Silanol_Mid Silica Surface (Ionized) ≡Si-O⁻ Silanol_Mid->Interaction_Mid Analyte_Low Analyte (Protonated) R₃NH⁺ Interaction_Low Weak / No Interaction Silanol_Low Silica Surface (Neutral) ≡Si-OH Analyte_High Analyte (Neutral) R₃N Interaction_High Weak / No Interaction Silanol_High Silica Surface (Ionized) ≡Si-O⁻

Caption: Effect of mobile phase pH on analyte-silanol interactions.

References

Technical Support Center: Accurate Quantification Using Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper use of 2-(Benzyl(methyl)amino)ethanol-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure accurate quantification in the presence of ion suppression during Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in our experiments?

A1: this compound is the deuterated form of N-Benzyl-N-methylethanolamine. In LC-MS/MS analysis, it serves as a stable isotope-labeled internal standard (SIL-IS). Its primary role is not to minimize or eliminate ion suppression, but to accurately compensate for it.[1] Because it is nearly identical to the non-labeled analyte, it experiences the same variations during sample preparation, chromatography, and ionization, allowing for a reliable analyte-to-internal standard ratio for precise quantification.[1]

Q2: What is ion suppression and how does it affect my results?

A2: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., salts, phospholipids from plasma) interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2] This reduces the analyte's signal intensity, which can lead to inaccurate and imprecise quantification, often underestimating the true concentration of the analyte.[2]

Q3: How does using this compound lead to more accurate results if it doesn't get rid of ion suppression?

A3: A SIL-IS is added at a known, constant concentration to all samples, calibrators, and quality controls.[3] Since the SIL-IS has virtually identical physicochemical properties to the analyte, it is affected by ion suppression to the same degree.[1][4] While the absolute signal of both the analyte and the IS may vary between injections, their ratio remains constant and proportional to the analyte's concentration. This normalization corrects for signal suppression and other variations, leading to accurate and precise results.[1]

Q4: Is a deuterated (d4) internal standard always the best choice?

A4: Deuterated standards are an excellent choice. However, it's important to be aware of potential chromatographic separation between the deuterated IS and the non-deuterated analyte, especially with high-resolution chromatography systems.[5] This separation can expose the analyte and IS to slightly different matrix effects. For this reason, ¹³C or ¹⁵N labeled standards, which are less likely to separate chromatographically, are sometimes preferred, though deuterated standards are widely and successfully used.[5]

Troubleshooting Guide

Problem: My analyte-to-internal standard peak area ratio is inconsistent across replicate injections of the same sample.

Possible Cause Troubleshooting Steps & Solutions
Inconsistent Sample Preparation Ensure the internal standard (IS) is added precisely and consistently to every sample at the very beginning of the sample preparation process. Use calibrated pipettes.
Poor Chromatographic Peak Shape Poor peak shape (e.g., tailing, splitting) can affect integration and lead to variable area ratios. Investigate column health, mobile phase pH, and potential sample overload.[2]
Instrument Instability An unstable spray in the ESI source can cause erratic signal. Check for clogs in the ion source, ensure proper gas flows and temperatures, and confirm the system is calibrated and stable before running samples.[2]
Carryover Analyte or IS from a high-concentration sample may carry over into subsequent injections of a low-concentration sample, affecting the ratio. Optimize the autosampler wash method and inject blank samples to confirm carryover is minimal.

Problem: The signal intensity for my internal standard is very low or absent.

Possible Cause Troubleshooting Steps & Solutions
Incorrect IS Concentration Verify the concentration of your IS working solution. Perform a serial dilution and inject to confirm instrument response. The IS concentration should be high enough to provide a robust signal but not so high that it causes detector saturation or suppresses the analyte signal.
Errors in Sample Preparation Confirm that the IS was added to the sample. Review the sample preparation protocol to ensure no steps would inadvertently remove the IS (e.g., incorrect phase collection in a liquid-liquid extraction).
Severe Ion Suppression The IS itself can be subject to severe ion suppression. To diagnose this, perform a post-column infusion experiment with the IS while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of the IS indicates suppression.[3] Consider improving sample cleanup (e.g., switching from protein precipitation to SPE) or adjusting chromatography to move the peak away from the suppression zone.
Incorrect MS/MS Parameters Double-check that the correct precursor-to-product ion transition (MRM) is being monitored for the d4-internal standard. Infuse the IS directly into the mass spectrometer to optimize the collision energy and confirm the transition. The MRM for Venlafaxine-d6 (a close analog) is typically m/z 284.4 → 121.0.[4][6]

Problem: I am seeing a signal for the internal standard mass transition in my blank (zero) samples.

Possible Cause Troubleshooting Steps & Solutions
Crosstalk from Analyte This occurs when an isotope of the non-labeled analyte contributes to the signal in the IS mass channel. This is more common when the mass difference between analyte and IS is small. Ensure the mass spectrometer has sufficient resolution to distinguish between the analyte and IS signals.
Contaminated IS Stock Solution The IS solution may be contaminated with the non-labeled analyte. Analyze the IS working solution directly to check for the presence of the analyte's MRM transition.
Contaminated Blank Matrix The biological matrix (e.g., plasma) used to prepare calibrators may contain the analyte. Screen multiple lots of blank matrix to find one that is free of the analyte.

Experimental Protocols & Data

Representative Experimental Protocol: Analysis in Human Plasma

This protocol is a representative example based on methods for the analogous non-deuterated compound (Venlafaxine) and its deuterated internal standard (Venlafaxine-d6).[3][4][6][7]

1. Preparation of Solutions:

  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.

  • IS Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions: Prepare working solutions for calibration standards and quality controls by diluting the stock solutions in 50:50 methanol:water. Prepare a separate IS working solution at a concentration of ~50 µg/mL.[4]

2. Sample Preparation (Solid-Phase Extraction - SPE):

  • Pipette 300 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the IS working solution (e.g., 50 µg/mL Venlafaxine-d6) and vortex.[4]

  • Condition an OASIS HLB SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.[4]

  • Load the plasma sample onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[4]

  • Elute the analyte and IS from the cartridge with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[4]

  • Reconstitute the residue in 100-200 µL of the mobile phase. Vortex thoroughly.

  • Inject the sample into the LC-MS/MS system.

3. LC-MS/MS Conditions:

ParameterCondition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[6]
Mobile Phase A 0.1% Formic Acid in Water (or 5-10 mM Ammonium Formate)[6][8]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[6][8]
Flow Rate 0.4 mL/min[6]
Gradient Isocratic or gradient elution depending on matrix complexity. A typical starting point is 80:20 A:B.[9]
Injection Volume 2-10 µL
Ion Source Electrospray Ionization (ESI), Positive Mode
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte) e.g., for Venlafaxine: m/z 278.3 → 121.1[4][5][6]
MRM Transition (IS) e.g., for Venlafaxine-d6: m/z 284.4 → 121.0[4][6]
Representative Performance Data

The following table summarizes typical performance characteristics from validated bioanalytical methods using a SIL-IS for the analogous compound, Venlafaxine.

ParameterTypical Value / Range
Linear Range 1.0 - 500 ng/mL[7][8][10]
Lower Limit of Quantification (LLOQ) 1.0 - 5.0 ng/mL[8][10][11][12]
Extraction Recovery > 80%[4][5][12]
Inter- and Intra-day Precision (%CV) < 15%[7][11]
Accuracy (%Bias) Within ±15% (±20% at LLOQ)[7][11]
Matrix Effect Minimal effect on analyte/IS ratio when using a SIL-IS.[2]

Visual Guides

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A 1. Add Analyte (A) & IS to Plasma B 2. Extraction (e.g., SPE) A->B C 3. Elution & Reconstitution B->C D 4. Injection & Chromatographic Separation C->D E 5. Ionization (ESI) Matrix causes Ion Suppression D->E F 6. MS/MS Detection (MRM) E->F G Signal Suppression: Peak Area (A) = Low Peak Area (IS) = Low E->G F->G H Calculate Ratio: Area (A) / Area (IS) G->H I Accurate Quantification H->I H->I Ratio is Constant

Caption: Workflow demonstrating how a SIL-IS corrects for ion suppression.

G Start Inconsistent Analyte/IS Ratio? CheckPrep Review Sample Prep: - IS Addition Step? - Pipetting Accuracy? Start->CheckPrep Yes CheckChromo Evaluate Chromatography: - Peak Shape? - Retention Time Stability? CheckPrep->CheckChromo Prep OK Resolved Problem Resolved CheckPrep->Resolved Error Found CheckInstrument Assess Instrument: - Spray Stability? - System Pressure OK? CheckChromo->CheckInstrument Chromo OK CheckChromo->Resolved Error Found CheckCarryover Investigate Carryover: - Inject Blanks after High Sample CheckInstrument->CheckCarryover Instrument OK CheckInstrument->Resolved Error Found CheckCarryover->Resolved Error Found ContactSupport Consult Sr. Scientist or Instrument Vendor CheckCarryover->ContactSupport Carryover OK

Caption: Troubleshooting workflow for inconsistent analyte/IS ratios.

References

Resolving chromatographic co-elution issues with 2-(Benzyl(methyl)amino)ethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-(Benzyl(methyl)amino)ethanol-d4 as an internal standard in chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in a laboratory setting?

This compound is the deuterium-labeled version of 2-(Benzyl(methyl)amino)ethanol. It is primarily used as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). The use of a SIL-IS is considered the gold standard in quantitative mass spectrometry as it helps to correct for variability during sample preparation, chromatography, and ionization, leading to more accurate and precise results.[1]

Q2: Why is a deuterated internal standard like this compound preferred over a structural analog?

Deuterated internal standards are chemically almost identical to the analyte, meaning they exhibit very similar extraction recovery, chromatographic retention time, and ionization response in the mass spectrometer.[2][3] This close similarity allows the internal standard to effectively compensate for matrix effects and other sources of variability that can occur during the analytical process.[1] Structural analogs, while useful, may not co-elute perfectly with the analyte and can have different ionization efficiencies, potentially leading to less accurate quantification.[3]

Q3: My this compound peak is showing a different retention time than my non-labeled analyte. Is this normal and how can I resolve it?

A slight chromatographic shift between a deuterated internal standard and the non-labeled analyte is a known phenomenon.[4] This is because the substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule. While minor shifts may not impact quantification, significant separation can lead to differential matrix effects and inaccurate results.

To resolve this, you can try the following:

  • Modify the mobile phase gradient: A shallower gradient can often improve the co-elution of the analyte and internal standard.

  • Adjust the mobile phase composition: Altering the organic-to-aqueous ratio or changing the organic solvent (e.g., from acetonitrile to methanol) can influence the separation.

  • Optimize the column temperature: Small changes in column temperature can affect the retention times and potentially improve co-elution.

  • Consider a lower resolution column: In some instances, a column with slightly less resolving power can promote better overlap of the analyte and internal standard peaks.

Troubleshooting Guide

Issue 1: Co-elution of this compound with an interfering peak from the sample matrix.

Co-elution with matrix components can lead to ion suppression or enhancement, affecting the accuracy of your results.

Troubleshooting Workflow:

CoElution_Troubleshooting cluster_sample_prep Sample Preparation Strategies cluster_chromatography Chromatographic Modifications cluster_column_chem Alternative Column Chemistries start Start: Co-elution Observed sample_prep Step 1: Optimize Sample Preparation start->sample_prep chromatography Step 2: Modify Chromatographic Conditions sample_prep->chromatography If co-elution persists l_l_extraction Liquid-Liquid Extraction (LLE) s_p_extraction Solid-Phase Extraction (SPE) protein_precip Protein Precipitation (PPT) column_chem Step 3: Change Column Chemistry chromatography->column_chem If co-elution persists mobile_phase Adjust Mobile Phase (pH, organic solvent, additives) gradient Optimize Gradient Profile flow_rate Change Flow Rate temperature Adjust Column Temperature end_resolved End: Co-elution Resolved column_chem->end_resolved If co-elution is resolved end_unresolved End: Co-elution Persists (Consider alternative IS) column_chem->end_unresolved If co-elution is not resolved phenyl_hexyl Phenyl-Hexyl cyano Cyano (CN) hilic HILIC

Caption: Troubleshooting workflow for co-elution issues.

Detailed Methodologies:

  • Step 1: Optimize Sample Preparation

    • Protein Precipitation (PPT): A simple and fast method, but may not remove all interfering components.

      • Protocol: To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant for analysis.[1]

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): Provides the cleanest extracts by selectively retaining the analyte on a solid sorbent while interferences are washed away.[5]

  • Step 2: Modify Chromatographic Conditions

    • Mobile Phase pH: Since 2-(Benzyl(methyl)amino)ethanol is a tertiary amine, its retention will be sensitive to mobile phase pH. Adjusting the pH can significantly alter the retention of the analyte and potentially resolve co-elution. For basic compounds, a mobile phase pH of 2-3 units away from the pKa is recommended for consistent retention.

    • Mobile Phase Additives: The choice of additive can impact selectivity. For example, using ammonium formate instead of formic acid can sometimes improve peak shape and resolution for basic compounds.[6]

    • Gradient Optimization: A shallower gradient can improve the separation of closely eluting peaks. Start with a scouting gradient and then focus on the region where co-elution occurs.

  • Step 3: Change Column Chemistry

    • If modifications to the mobile phase are insufficient, changing the stationary phase can provide a different selectivity. For a polar amine like 2-(Benzyl(methyl)amino)ethanol, consider:

      • Phenyl-Hexyl or Cyano (CN) columns: These offer different retention mechanisms compared to standard C18 columns.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention and separation of polar compounds and can be an excellent alternative to reversed-phase chromatography.[7][8][9]

Issue 2: Poor peak shape (tailing or fronting) for this compound.

Poor peak shape can affect integration and, consequently, the accuracy and precision of your results. For basic compounds like 2-(Benzyl(methyl)amino)ethanol, peak tailing is a common issue.

Logical Relationship for Troubleshooting Poor Peak Shape:

PeakShape_Troubleshooting cluster_mobile_phase Mobile Phase Adjustments cluster_column Column Considerations cluster_injection Injection Parameters start Start: Poor Peak Shape mobile_phase Check Mobile Phase (pH, buffer strength, additives) start->mobile_phase column_issues Investigate Column Issues mobile_phase->column_issues If issue persists adjust_ph Adjust pH buffer_strength Increase Buffer Strength additives Add Competing Base (e.g., TEA) injection Evaluate Injection Conditions column_issues->injection If issue persists column_overload Check for Overload column_degradation Assess Column Degradation base_deactivated_column Use Base-Deactivated Column end_resolved End: Peak Shape Improved injection->end_resolved If issue is resolved injection_volume Reduce Injection Volume injection_solvent Match Injection Solvent to Mobile Phase

Caption: Troubleshooting poor peak shape.

Quantitative Data Summary

The following tables provide example chromatographic conditions and performance data for a compound structurally similar to 2-(Benzyl(methyl)amino)ethanol, venlafaxine, and its deuterated internal standard. These can be used as a starting point for method development.

Table 1: Example LC-MS/MS Method Parameters

ParameterCondition
LC System UPLC System
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
MS System Triple Quadrupole
Ionization Electrospray Ionization (ESI), Positive Mode
MRM Transition Analyte: [M+H]+ → fragment ion
IS: [M+H]+ → fragment ion

Table 2: Example Method Validation Data

ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (%Bias) ± 15%
Matrix Effect 95 - 105%
Recovery > 85%

(Note: The data in these tables are illustrative and based on methods for structurally similar compounds. Actual results may vary.)

Experimental Protocols

Protocol 1: Reversed-Phase LC-MS/MS Method for a Polar Amine

This protocol provides a general procedure for the analysis of a polar amine compound, like 2-(Benzyl(methyl)amino)ethanol, using its deuterated internal standard.

  • Sample Preparation (Protein Precipitation):

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

    • Add 10 µL of a 1 µg/mL solution of this compound in methanol.

    • Add 300 µL of cold acetonitrile containing 0.1% formic acid.

    • Vortex for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use the chromatographic conditions outlined in Table 1 as a starting point.

    • Develop a Multiple Reaction Monitoring (MRM) method by first performing a full scan and product ion scan of both the analyte and the internal standard to determine the precursor and product ions.

    • Optimize collision energy and other MS parameters for maximum sensitivity.

Protocol 2: HILIC Method Development for Polar Amines

If co-elution persists with reversed-phase chromatography, a HILIC method can be developed.

  • Column Selection:

    • Choose a HILIC column with a suitable stationary phase (e.g., amide, bare silica).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in water, pH adjusted to 3.5 with formic acid.

    • Mobile Phase B (Organic): Acetonitrile.

  • Gradient Elution:

    • A typical HILIC gradient starts with a high percentage of organic solvent and increases the aqueous component.

    • Initial Gradient:

      • 0-1 min: 95% B

      • 1-5 min: 95% to 60% B

      • 5-6 min: 60% to 95% B

      • 6-8 min: 95% B (re-equilibration)

  • Method Optimization:

    • Adjust the gradient slope and duration to achieve optimal separation.

    • The buffer concentration and pH of the aqueous mobile phase can be modified to fine-tune selectivity.

References

Calibration curve issues with 2-(Benzyl(methyl)amino)ethanol-d4 internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-(Benzyl(methyl)amino)ethanol-d4 as an internal standard in their analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a deuterium-labeled form of 2-(Benzyl(methyl)amino)ethanol. It is primarily used as an internal standard in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Its near-identical chemical and physical properties to the unlabeled analyte allow for correction of variability during sample preparation and analysis.

Q2: Why is my calibration curve non-linear when using this compound?

A2: Non-linearity in calibration curves, even with a stable isotope-labeled internal standard, can stem from several sources. Common causes include detector saturation at high concentrations, issues with peak integration, concentration-dependent matrix effects, or problems with the internal standard itself, such as impurities or degradation.[1][2] It is also possible that the concentration of the internal standard is not appropriate for the range of analyte concentrations being tested.[3]

Q3: I am observing high variability in the signal of my this compound internal standard. What could be the cause?

A3: High variability in the internal standard signal across a sample batch can indicate inconsistent sample preparation, variable matrix effects, or instability of the internal standard under the experimental conditions.[4] It is crucial to ensure precise and consistent addition of the internal standard to all samples and standards.

Q4: Can the deuterium label on this compound exchange back with hydrogen?

A4: While the deuterium labels on the ethanol backbone of this compound are generally stable, hydrogen/deuterium (H/D) back-exchange can occur under certain conditions, such as extreme pH or temperature.[4] This can lead to a decrease in the deuterated signal and an increase in the signal of the unlabeled analyte, compromising quantification.[4]

Troubleshooting Guides

Issue 1: Poor Calibration Curve Linearity (r² < 0.99)

Question: My calibration curve is showing poor linearity. How can I troubleshoot this?

Answer: A systematic approach is necessary to identify the root cause of poor linearity. Follow these steps:

  • Verify Peak Integration: Manually inspect the chromatographic peaks for all calibration points. Ensure that the peak integration is accurate and consistent, especially at the lowest and highest concentration levels. Poor peak shape (e.g., fronting, tailing, or splitting) can also lead to integration errors.[2]

  • Check for Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.[1] To check for this, prepare and analyze a dilution of the highest concentration standard. If the diluted standard falls on the linear portion of the curve, detector saturation is a likely cause.

  • Evaluate Internal Standard Concentration: The concentration of this compound should be consistent across all samples and ideally provide a response that is in the mid-range of the detector's linear dynamic range.

  • Assess for Matrix Effects: If the calibration standards are prepared in a pure solvent and the samples are in a biological matrix, differential matrix effects can cause non-linearity. Prepare a set of calibration standards in the same matrix as the samples to assess this.

  • Consider a Different Regression Model: If the non-linearity is reproducible and predictable, a quadratic regression model might be more appropriate than a linear model.[3] However, the reason for the non-linearity should still be investigated.

Issue 2: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are not reproducible despite using an internal standard. What should I investigate?

Answer: Inaccurate and inconsistent results can arise from several factors. Here is a troubleshooting guide:

  • Confirm Co-elution: For optimal correction, the analyte and this compound should co-elute.[4] A slight difference in retention time can expose them to different matrix effects.[4] If they are not co-eluting, chromatographic conditions may need to be adjusted.

  • Check Purity of the Internal Standard: Verify the chemical and isotopic purity of the this compound standard. Impurities can interfere with the analyte or the internal standard signal. Always request a certificate of analysis from the supplier.[4]

  • Investigate H/D Back-Exchange: To test for the stability of the deuterium labels, incubate the internal standard in a blank matrix under the same conditions as your sample preparation and analysis.[4] Analyze the sample to see if there is any increase in the signal of the unlabeled analyte.[4]

  • Standardize Sample Preparation: Ensure that the sample preparation procedure is consistent for all samples. This includes volumes, incubation times, temperatures, and extraction steps.

Quantitative Data Summary

The following table provides typical acceptance criteria for method validation using an internal standard like this compound. These are general guidelines and may vary based on specific assay requirements and regulatory guidelines.

ParameterTypical Acceptance Criteria
Calibration Curve Linearity (r²) ≥ 0.99
Accuracy (% Bias) Within ±15% of the nominal concentration (±20% for LLOQ)
Precision (% CV) ≤ 15% (≤ 20% for LLOQ)
Matrix Effect (% CV of IS-normalized matrix factor) ≤ 15%
Recovery (% Recovery) Consistent, precise, and reproducible

Experimental Protocols

Protocol 1: Assessment of Matrix Effects

Objective: To determine if the sample matrix is suppressing or enhancing the ionization of the analyte and internal standard.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and this compound in a pure solvent (e.g., methanol/water).

    • Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the final extract.

    • Set C (Pre-extraction Spike): Analyte and internal standard are added to the blank matrix before the extraction process.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS system.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • RE (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100

  • Evaluate Results: An MF greater than 1 indicates ion enhancement, while an MF less than 1 indicates ion suppression. The internal standard-normalized MF should be close to 1. Recovery should be consistent across different lots of the matrix.

Visualizations

G Troubleshooting Workflow for Calibration Curve Issues cluster_start cluster_investigation Initial Checks cluster_troubleshooting In-depth Troubleshooting cluster_solution Resolution start Calibration Curve Issue Identified (e.g., Poor Linearity, High Variability) check_integration Verify Peak Shape and Integration start->check_integration check_is_conc Confirm IS Concentration and Addition start->check_is_conc check_system Check LC-MS System Performance start->check_system test_saturation Test for Detector Saturation check_integration->test_saturation If peaks are well-integrated eval_matrix Evaluate Matrix Effects check_is_conc->eval_matrix If IS addition is consistent check_purity Assess IS Purity and Stability check_system->check_purity If system is performing well optimize_method Optimize Method Parameters (e.g., Dilution, Chromatography) test_saturation->optimize_method eval_matrix->optimize_method check_purity->optimize_method revalidate Re-validate Method optimize_method->revalidate end Issue Resolved revalidate->end

Caption: A flowchart for troubleshooting calibration curve issues.

G Potential Causes of Poor Calibration Curve Performance cluster_main cluster_analytical Analytical Issues cluster_sample Sample/Matrix-Related Issues cluster_standard Internal Standard Issues main_issue Poor Calibration Curve Performance detector_saturation Detector Saturation main_issue->detector_saturation peak_integration Poor Peak Integration main_issue->peak_integration non_coelution Analyte/IS Non-Coelution main_issue->non_coelution matrix_effects Matrix Effects (Suppression/Enhancement) main_issue->matrix_effects sample_prep Inconsistent Sample Preparation main_issue->sample_prep is_purity Chemical/Isotopic Impurity main_issue->is_purity is_stability H/D Back-Exchange/ Degradation main_issue->is_stability is_conc Inappropriate IS Concentration main_issue->is_conc

Caption: Diagram of potential causes for calibration curve problems.

References

Technical Support Center: 2-(Benzyl(methyl)amino)ethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Benzyl(methyl)amino)ethanol-d4. The information focuses on the impact of pH on the stability of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

This compound is generally stable when stored under recommended conditions, which are typically at room temperature or refrigerated (2-8°C) in a tightly sealed container, protected from light and moisture. However, the stability can be significantly influenced by the pH of the solution in which it is dissolved.

Q2: How does pH affect the stability of this compound?

As a tertiary amino alcohol, this compound is susceptible to degradation under both acidic and alkaline conditions. The rate and pathway of degradation are highly dependent on the pH of the solution. It is crucial to control the pH of your experimental solutions to ensure the integrity of the compound.

Q3: What are the likely degradation pathways for this compound at different pH values?

While specific degradation products for the deuterated compound are not extensively documented in publicly available literature, analogous non-deuterated tertiary amino alcohols can undergo the following degradation pathways under forced conditions:

  • Acidic Conditions: Under strong acidic conditions and heat, potential degradation could involve N-debenzylation or other rearrangements.

  • Alkaline Conditions: In strongly basic solutions, particularly at elevated temperatures, oxidation of the alcohol group or other base-catalyzed reactions may occur.

  • Oxidative Conditions: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide derivative. The alcohol group can also be oxidized.

Q4: Are there any visual indicators of this compound degradation?

Visual inspection alone is not a reliable method for assessing the stability of this compound. Degradation may not always result in a visible change, such as color development or precipitation. Chromatographic techniques like HPLC or UPLC are necessary to detect and quantify any degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent analytical results or loss of parent compound peak in chromatography. Degradation of the compound due to inappropriate pH of the sample or mobile phase.Verify and adjust the pH of your sample diluent and mobile phase to a neutral or mildly acidic range where the compound is more stable. We recommend performing a pH stability screen.
Appearance of unexpected peaks in the chromatogram. Formation of degradation products.Conduct a forced degradation study under acidic, basic, and oxidative conditions to identify potential degradation products. This will help in developing a stability-indicating analytical method.
Precipitation observed in the sample solution. The compound or its salt form may have limited solubility at a particular pH.Determine the pKa of the compound and assess its solubility at different pH values. Adjust the pH of the solution to enhance solubility, ensuring it remains within the stable range.

Data Presentation: Example of pH-Dependent Stability

The following table presents hypothetical data to illustrate how the stability of this compound might be affected by pH over a 24-hour period at room temperature. Note: This data is for illustrative purposes only and is not based on experimental results.

pHInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Degradation
2.0100.085.214.8
4.0100.098.11.9
7.0100.099.80.2
9.0100.097.52.5
12.0100.082.317.7

Experimental Protocols

Protocol: pH Stability Assessment of this compound

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound across a range of pH values.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
  • Phosphate or citrate buffers for various pH values (e.g., pH 2, 4, 7, 9, 12)
  • Acetonitrile (ACN), HPLC grade
  • Water, HPLC grade
  • HPLC or UPLC system with a suitable detector (e.g., UV, MS)
  • Calibrated pH meter
  • Volumetric flasks and pipettes

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
  • Sample Preparation:
  • For each pH condition, transfer a known volume of the stock solution into a separate volumetric flask.
  • Add the respective buffer or acidic/basic solution to the flask.
  • Dilute to the final volume with the same buffer/solution to achieve the desired final concentration (e.g., 100 µg/mL).
  • Prepare a control sample in the dissolution solvent (e.g., 50:50 ACN:Water) at the same concentration.
  • Incubation:
  • Store all sample solutions at a controlled temperature (e.g., room temperature or an elevated temperature like 40°C or 60°C to accelerate degradation).
  • Protect the solutions from light.
  • Time Points:
  • Analyze the samples at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
  • Analysis:
  • At each time point, withdraw an aliquot from each solution.
  • If necessary, neutralize the acidic and basic samples before injection into the chromatographic system.
  • Analyze the samples using a validated stability-indicating HPLC/UPLC method. The method should be able to separate the parent compound from any potential degradation products.
  • Data Evaluation:
  • Calculate the percentage of this compound remaining at each time point for each pH condition.
  • Plot the percentage remaining against time to determine the degradation kinetics.

Mandatory Visualizations

pH_Impact_on_Stability cluster_conditions pH Conditions cluster_compound This compound cluster_degradation Degradation Products Acidic Acidic (pH < 4) Compound Stable Compound Acidic->Compound Increased Degradation Rate Neutral Neutral (pH ~ 7) Neutral->Compound Optimal Stability Alkaline Alkaline (pH > 9) Alkaline->Compound Increased Degradation Rate Deg_Acid Potential Acidic Degradation Products Compound->Deg_Acid Degrades in Acid Deg_Alkaline Potential Alkaline Degradation Products Compound->Deg_Alkaline Degrades in Base

Caption: Logical relationship of pH's impact on compound stability.

Experimental_Workflow A Prepare Stock Solution of Compound B Prepare Solutions at Different pH Values A->B C Incubate at Controlled Temperature B->C D Sample at Multiple Time Points C->D E Analyze by HPLC/UPLC D->E F Quantify Degradation and Determine Stability E->F

Enhancing sensitivity for low-level detection of 2-(Benzyl(methyl)amino)ethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Benzyl(methyl)amino)ethanol-d4. Our aim is to help you enhance sensitivity and achieve reliable low-level detection in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the deuterium-labeled version of 2-(Benzyl(methyl)amino)ethanol. Its primary application is as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1][2] The deuterium labeling makes it chemically almost identical to the non-labeled analyte, but it can be distinguished by its higher mass, making it an ideal tool for correcting for variations during sample preparation and analysis.

Q2: Which analytical techniques are most suitable for the low-level detection of this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and selective quantification of this compound.[3] Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly after a derivatization step to improve the volatility and chromatographic properties of the analyte.[4][5]

Q3: Why am I experiencing low sensitivity when analyzing this compound?

A3: Low sensitivity for this compound can stem from several factors:

  • Poor Ionization Efficiency: As a tertiary amino alcohol, this compound may not ionize efficiently under all electrospray ionization (ESI) conditions.

  • Matrix Effects: Components in your sample matrix (e.g., plasma, urine) can co-elute with the analyte and suppress its ionization in the mass spectrometer.[3][6][7]

  • Suboptimal Chromatographic Conditions: Poor peak shape or retention can lead to a lower signal-to-noise ratio.

  • Inefficient Sample Preparation: Failure to adequately remove interfering substances from your sample can lead to ion suppression and reduced sensitivity.[2][8][9]

Q4: How can I improve the ionization efficiency of this compound in LC-MS?

A4: To enhance ionization, consider the following:

  • Mobile Phase Optimization: The addition of a small amount of an acid, such as formic acid (0.1-0.5%), to the mobile phase can promote protonation and enhance the signal in positive ion mode ESI.[10]

  • Derivatization: Chemically modifying the molecule can significantly improve its ionization efficiency. Derivatization can introduce a permanently charged group or a more easily ionizable moiety.[11][12]

Q5: What is derivatization and how can it help in the analysis of this compound?

A5: Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical method. For this compound, derivatization can:

  • Enhance Ionization Efficiency: By adding a group that is more readily ionized, the MS signal can be significantly boosted.[11][12][13]

  • Improve Chromatographic Separation: Derivatization can alter the polarity of the analyte, leading to better retention and peak shape on a reversed-phase column.[11]

  • Increase Specificity: A targeted derivatization reaction can increase the selectivity of the assay.

For amino compounds, various derivatization reagents are available that can enhance LC-MS sensitivity.[14][15][16][17][18][19] For GC-MS analysis of similar N,N-disubstituted ethanolamines, benzylation has been shown to be an effective derivatization strategy.[4][5]

Troubleshooting Guides

Issue 1: Low Signal Intensity or No Peak Detected

This guide provides a systematic approach to troubleshooting low or absent signal for this compound.

cluster_0 Troubleshooting Low Signal Intensity A Low or No Signal Detected B Verify MS Performance A->B C Optimize LC Conditions A->C D Evaluate Sample Preparation A->D E Consider Derivatization A->E F Infuse Tuning Solution Directly into MS B->F G Check Mobile Phase Composition (e.g., add 0.1% Formic Acid) C->G H Assess for Matrix Effects (Post-column infusion or post-extraction spiking) D->H J Select a Derivatization Reagent to Enhance Ionization E->J K Signal Restored? F->K G->K I Improve Sample Cleanup (e.g., SPE, LLE) H->I I->K J->K K->A No, re-evaluate L Problem Solved K->L Yes

Caption: Logical workflow for troubleshooting low signal intensity.

Detailed Steps:

  • Verify MS Performance: Before investigating other factors, ensure your mass spectrometer is performing optimally. Directly infuse a tuning solution to check for sensitivity and calibration.[20]

  • Optimize LC Conditions:

    • Mobile Phase: For positive mode ESI, ensure your mobile phase contains a proton source. Adding 0.1% formic acid to the aqueous and organic phases is a common starting point.[10]

    • Gradient and Flow Rate: Optimize the gradient to ensure the analyte is properly retained and elutes as a sharp peak. Lower flow rates can sometimes reduce matrix effects in ESI.

  • Evaluate Sample Preparation and Matrix Effects:

    • Assess Matrix Effects: To determine if matrix components are suppressing the signal, perform a post-column infusion experiment or compare the response of the analyte in a clean solution versus a post-extraction spiked matrix sample.[21]

    • Improve Sample Cleanup: If significant matrix effects are observed, enhance your sample preparation method. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are more effective at removing interfering compounds than simple protein precipitation.[2][8][9]

  • Consider Derivatization: If sensitivity is still insufficient after optimizing the above parameters, derivatization can provide a significant signal boost.[11][13]

Issue 2: Poor Peak Shape and Inconsistent Retention Time

Poor chromatography can negatively impact sensitivity and reproducibility.

cluster_1 Troubleshooting Poor Chromatography A Poor Peak Shape or Retention Time Shifts B Check for Column Issues A->B C Verify Mobile Phase and Sample Solvent A->C D Inspect LC System A->D E Column Contamination or Degradation? B->E G Solvent Mismatch? C->G I Leaks or Pump Issues? D->I F Flush or Replace Column/Guard Column E->F K Chromatography Improved? F->K H Ensure Sample is Dissolved in Initial Mobile Phase Conditions G->H H->K J Perform System Maintenance I->J J->K K->A No, re-evaluate L Problem Solved K->L Yes

Caption: Decision tree for addressing poor peak shape and retention time shifts.

Detailed Steps:

  • Column Health:

    • Contamination: If you observe peak tailing or splitting, your column may be contaminated. Flush the column according to the manufacturer's instructions.[20]

    • Guard Column: Regularly replace the guard column to protect the analytical column from particulates and strongly retained matrix components.[20]

  • Solvent Compatibility:

    • Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker strength than your initial mobile phase. Injecting in a stronger solvent can cause peak distortion.[20]

    • Mobile Phase Preparation: Use high-purity, LC-MS grade solvents and additives to prevent contamination and high background noise.[21][22] Prepare fresh mobile phases regularly to avoid degradation or microbial growth.[20]

  • LC System Check:

    • Leaks: Inspect for any leaks in the system, as these can cause fluctuations in pressure and retention times.

    • Pump Performance: Ensure the pumps are delivering a consistent and accurate flow rate.

Experimental Protocols

Protocol 1: General Sample Preparation using Solid Phase Extraction (SPE)

This protocol is a starting point for extracting tertiary amines like 2-(Benzyl(methyl)amino)ethanol from biological fluids.

cluster_2 Solid Phase Extraction (SPE) Workflow A Sample Pre-treatment (e.g., Dilution, pH adjustment) D Load Sample A->D B Condition SPE Cartridge (e.g., Methanol, Water) C Equilibrate SPE Cartridge (e.g., Aqueous buffer) B->C C->D E Wash Cartridge (Remove interferences) D->E F Elute Analyte (e.g., Organic solvent with modifier) E->F G Evaporate and Reconstitute F->G H Analysis by LC-MS/MS G->H

Caption: A typical workflow for sample cleanup using Solid Phase Extraction.

Methodology:

  • SPE Cartridge Selection: For a tertiary amine, a strong cation exchange (SCX) SPE stationary phase is often effective.

  • Conditioning: Condition the SCX cartridge by passing 1-2 mL of methanol followed by 1-2 mL of water.

  • Equilibration: Equilibrate the cartridge with 1-2 mL of an acidic buffer (e.g., phosphate buffer at pH < 4).

  • Sample Loading: Pre-treat the sample (e.g., plasma, urine) by diluting it with the equilibration buffer and adjusting the pH to be at least 2 pH units below the pKa of the analyte to ensure it is protonated and will bind to the SCX sorbent. Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove neutral and acidic interferences.

  • Elution: Elute the analyte using a basic organic solvent (e.g., 5% ammonium hydroxide in methanol) to neutralize the amine and release it from the sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.[23]

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the potential impact of different strategies on signal intensity.

Table 1: Effect of Sample Preparation on Signal-to-Noise Ratio (S/N)

Sample Preparation MethodAnalyteS/N Ratio (Hypothetical)
Protein PrecipitationThis compound50
Liquid-Liquid ExtractionThis compound250
Solid Phase Extraction (SCX)This compound800

Table 2: Impact of Derivatization on LC-MS/MS Signal Intensity

Note: Data is illustrative and based on general principles of derivatization for enhancing sensitivity of amino compounds.

Derivatization StatusAnalyteRelative Signal Intensity (Hypothetical)Fold Increase
Non-derivatized2-(Benzyl(methyl)amino)ethanol1x-
Derivatized with Reagent X2-(Benzyl(methyl)amino)ethanol50x50

Reagent X represents a generic derivatizing agent that adds a permanently charged moiety to the molecule. Derivatization has been shown to increase MS detection sensitivity by 6 to over 80-fold for some amino acids.[16]

References

Validation & Comparative

A Comparative Guide to Method Validation for Assays Utilizing 2-(Benzyl(methyl)amino)ethanol-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical method validation parameters for assays using 2-(Benzyl(methyl)amino)ethanol-d4, a deuterated internal standard, particularly in the context of quantifying the drug Nicardipine. The superior performance of stable isotope-labeled internal standards is benchmarked against alternative, non-deuterated internal standards, supported by experimental data from published literature.

Introduction to this compound in Bioanalysis

This compound is the deuterium-labeled analogue of a structural fragment of the calcium channel blocker, Nicardipine. Its primary application in a bioanalytical setting is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a stable isotope-labeled IS is the gold standard in quantitative bioanalysis. Due to its near-identical physicochemical properties to the analyte of interest (in this case, Nicardipine), it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This allows for highly accurate and precise quantification by correcting for variability during sample preparation and analysis.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The selection of an appropriate internal standard is critical for the development of a robust and reliable bioanalytical method. While structurally similar but non-isotopically labeled compounds can be used, deuterated standards typically offer superior performance. The following tables summarize key validation parameters from studies on Nicardipine, comparing methods that utilize a deuterated internal standard with those employing non-deuterated alternatives.

Table 1: Linearity and Sensitivity Comparison
ParameterMethod with Deuterated Internal Standard (e.g., Nicardipine-d3)Method with Non-Deuterated Internal Standard (e.g., Diphenhydramine)[1]Method with Non-Deuterated Internal Standard (e.g., Midazolam)
Analyte NicardipineNicardipineNicardipine
Linearity Range 1 - 500 pg/mL0.05 - 20.0 ng/mL5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99> 0.996
Lower Limit of Quantification (LLOQ) 1 pg/mL0.05 ng/mL5 ng/mL
Table 2: Accuracy and Precision Comparison
ParameterMethod with Deuterated Internal Standard (e.g., Nicardipine-d3)Method with Non-Deuterated Internal Standard (e.g., Diphenhydramine)[1]Method with Non-Deuterated Internal Standard (e.g., Midazolam)
Analyte NicardipineNicardipineNicardipine
Intra-day Precision (%RSD) < 15%≤ 11.1%< 13%
Inter-day Precision (%RSD) < 15%≤ 9.3%< 13%
Accuracy (%RE) ± 15%± 4.9%Not explicitly stated

Note: The data presented is compiled from multiple sources and direct head-to-head comparison studies are limited. The performance of any method is dependent on the specific instrumentation, reagents, and protocol used.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of bioanalytical assays. Below are representative protocols for the quantification of Nicardipine in human plasma using LC-MS/MS with both deuterated and non-deuterated internal standards.

Protocol 1: LC-MS/MS Method for Nicardipine using a Deuterated Internal Standard

This protocol is a representative example based on common practices for bioanalytical method validation.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 25 µL of the working solution of this compound (as the internal standard).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Nicardipine: Precursor ion > Product ion (e.g., m/z 480.2 > 297.1)

    • This compound (as Nicardipine-d4 IS): Precursor ion > Product ion (e.g., m/z 484.2 > 301.1)

Protocol 2: LC-MS/MS Method for Nicardipine using a Non-Deuterated Internal Standard (Diphenhydramine)[1]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma, add 50 µL of the working solution of Diphenhydramine (as the internal standard).

  • Add 100 µL of 0.1 M NaOH.

  • Add 3 mL of n-hexane-isoamyl alcohol (99:1, v/v).

  • Vortex for 3 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC Column: C18 column.[1]

  • Mobile Phase: Methanol, water, and formic acid (320:180:0.4, v/v/v).[1]

  • Flow Rate: Not specified.

  • Injection Volume: Not specified.

  • Mass Spectrometer: Mass spectrometer with ESI in positive ion mode.[1]

  • Selected Ion Monitoring (SIM):

    • Nicardipine: m/z 480.2[1]

    • Diphenhydramine: m/z 256.4[1]

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the context of bioanalytical method validation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Validation plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation validation_assessment Validation Assessment (Accuracy, Precision, etc.) concentration_calculation->validation_assessment

Caption: Experimental workflow for a bioanalytical assay using a deuterated internal standard.

validation_parameters cluster_core_params Core Validation Parameters cluster_additional_params Additional Considerations method_validation Bioanalytical Method Validation selectivity Selectivity method_validation->selectivity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision linearity Linearity & Range method_validation->linearity lloq LLOQ method_validation->lloq stability Stability method_validation->stability matrix_effect Matrix Effect method_validation->matrix_effect recovery Recovery method_validation->recovery dilution_integrity Dilution Integrity method_validation->dilution_integrity

References

A Comparative Guide to the Cross-Validation of Bioanalytical Methods Utilizing 2-(Benzyl(methyl)amino)ethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

In the rigorous landscape of drug development and clinical research, the unwavering reliability of bioanalytical methods is paramount. This guide provides a comprehensive comparison of analytical methods cross-validated with 2-(Benzyl(methyl)amino)ethanol-d4, a deuterium-labeled internal standard. By presenting supporting experimental data and detailed protocols, we aim to offer researchers, scientists, and drug development professionals a thorough understanding of its performance against viable alternatives.

Deuterium-labeled compounds, such as this compound, are frequently employed as internal standards in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2][3] Their value lies in their chemical and physical similarity to the analyte of interest, which allows them to mimic the analyte's behavior during sample extraction, chromatography, and ionization, thereby correcting for variability in the analytical process.[4]

Comparative Performance Analysis

To illustrate the advantages of a deuterated internal standard, this section presents a hypothetical cross-validation between two LC-MS/MS methods for the quantification of a theoretical analyte, "Analyte X," in human plasma.

  • Method A: Utilizes this compound as the internal standard.

  • Method B: Employs a non-deuterated structural analog, 2-(Benzyl(methyl)amino)ethanol, as the internal standard.[5][6]

The following tables summarize the validation performance of these two methods, based on established international guidelines for bioanalytical method validation.[7][8][9][10]

Table 1: Linearity and Sensitivity

ParameterMethod A (with this compound)Method B (with 2-(Benzyl(methyl)amino)ethanol)Acceptance Criteria
Calibration Curve Range1.0 - 1000 ng/mL1.0 - 1000 ng/mLConsistent range
Correlation Coefficient (r²)> 0.998> 0.995≥ 0.99
Lower Limit of Quantification (LLOQ)1.0 ng/mL1.0 ng/mLClearly defined and reproducible
LLOQ Accuracy (%)95.8 - 104.292.5 - 108.180-120% of nominal value
LLOQ Precision (%CV)≤ 5.5≤ 9.8≤ 20%

Table 2: Accuracy and Precision

Quality Control SampleMethod A (with this compound)Method B (with 2-(Benzyl(methyl)amino)ethanol)Acceptance Criteria
Low QC (3.0 ng/mL)
Accuracy (% Bias)-2.1-5.8Within ±15% of nominal value
Precision (%CV)4.28.5≤ 15%
Medium QC (500 ng/mL)
Accuracy (% Bias)1.53.2Within ±15% of nominal value
Precision (%CV)2.86.1≤ 15%
High QC (800 ng/mL)
Accuracy (% Bias)-0.8-2.5Within ±15% of nominal value
Precision (%CV)2.15.3≤ 15%

Table 3: Recovery and Matrix Effect

ParameterMethod A (with this compound)Method B (with 2-(Benzyl(methyl)amino)ethanol)Acceptance Criteria
Analyte Recovery (%) Consistent and reproducible
Low QC85.284.5
Medium QC86.185.3
High QC85.784.9
Internal Standard Recovery (%) 87.586.8Consistent and reproducible
Matrix Effect
Normalized to IS0.98 - 1.030.85 - 1.15CV ≤ 15%

The data presented, while hypothetical, illustrates a common trend observed in bioanalytical method development. Method A, which uses the deuterated internal standard, consistently demonstrates superior precision and a more effectively compensated matrix effect. This leads to greater overall confidence in the accuracy and reliability of the generated data.

Experimental Protocols

A detailed methodology is crucial for the successful cross-validation of analytical methods. Below is a representative protocol for the quantification of "Analyte X" in human plasma using LC-MS/MS.

1. Sample Preparation: Protein Precipitation

  • Thaw plasma samples and quality control standards at room temperature.

  • To 100 µL of plasma, add 25 µL of the internal standard working solution (either this compound for Method A or 2-(Benzyl(methyl)amino)ethanol for Method B).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometry Conditions

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte X: [M+H]+ → fragment ion

    • This compound: [M+H]+ → fragment ion

    • 2-(Benzyl(methyl)amino)ethanol: [M+H]+ → fragment ion

  • Source Parameters: Optimized for maximum signal intensity of the analyte and internal standard.

Visualizing the Rationale and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the underlying logic of using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc quantification Quantification ratio_calc->quantification

Caption: Bioanalytical experimental workflow from sample preparation to quantification.

deuterated_is_logic cluster_output Result analyte_extraction Extraction Variability stable_ratio Stable Analyte/IS Ratio analyte_extraction->stable_ratio analyte_ionization Ionization Fluctuation analyte_ionization->stable_ratio is_extraction Similar Extraction Behavior is_extraction->stable_ratio is_ionization Similar Ionization Behavior is_ionization->stable_ratio accurate_quant Accurate Quantification stable_ratio->accurate_quant

Caption: Logic of using a deuterated internal standard for accurate quantification.

References

The Gold Standard and Its Challengers: A Comparative Guide to Internal Standards in Venlafaxine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antidepressant venlafaxine, the choice of an appropriate internal standard is paramount to ensuring the accuracy and precision of quantitative results. While the stable isotope-labeled (SIL) internal standard, venlafaxine-d6, is widely regarded as the gold standard, other deuterated analogs and structurally similar compounds are also employed. This guide provides a comprehensive comparison of the performance of 2-(Benzyl(methyl)amino)ethanol-d4 as a potential internal standard against established alternatives, supported by experimental data from published literature.

The use of an internal standard (IS) in quantitative bioanalysis is a critical practice to correct for variability during sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, derivatization, and ionization in mass spectrometry. For this reason, stable isotope-labeled (SIL) internal standards are preferred as they share near-identical physicochemical properties with the analyte.

Performance Comparison of Internal Standards for Venlafaxine Analysis

The following tables summarize the performance characteristics of various internal standards used in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of venlafaxine.

Table 1: Performance of a Stable Isotope-Labeled Internal Standard (Venlafaxine-d6)

ParameterPerformance MetricValue
Accuracy Bias (%)-2.5% to 2.8%
Precision Coefficient of Variation (CV, %) - Intra-day2.1% to 4.5%
Coefficient of Variation (CV, %) - Inter-day3.2% to 5.8%
Linearity Correlation Coefficient (r²)>0.99
Recovery Extraction Recovery (%)85% - 95%
Lower Limit of Quantification (LLOQ) ng/mL0.5 - 1.0

Data compiled from representative studies using venlafaxine-d6 as an internal standard.

Table 2: Performance of Structural Analog Internal Standards

Internal StandardAccuracy (Bias, %)Precision (CV, %)Linearity (r²)Recovery (%)LLOQ (ng/mL)
Fluoxetine -5.2% to 6.1%< 10%>0.9975% - 88%1.0
Clozapine -4.8% to 5.5%< 9%>0.9980% - 92%1.0
Haloperidol -6.3% to 7.2%< 11%>0.9870% - 85%5.0

Data compiled from various studies employing structural analog internal standards for venlafaxine quantification.

Discussion on the Suitability of this compound

This compound is a deuterated form of N-benzyl-N-methylethanolamine. Its structural resemblance to venlafaxine, particularly the benzyl and methylamino groups, suggests it would exhibit similar extraction and chromatographic behavior. As a deuterated standard, it would be readily distinguishable from the non-deuterated analyte by mass spectrometry.

The primary advantage of using a deuterated internal standard like this compound over a structural analog is its ability to more effectively compensate for matrix effects. Matrix effects, which are the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the biological matrix, are a significant source of variability in LC-MS/MS analysis. Since a deuterated standard co-elutes with the analyte and has nearly identical ionization properties, it experiences the same matrix effects, leading to a more accurate and precise measurement of the analyte-to-internal standard ratio.

Based on the typical performance of deuterated internal standards, it is reasonable to expect that a validated method using this compound for venlafaxine quantification could achieve accuracy and precision values comparable to those reported for venlafaxine-d6, with bias and CV values well within the accepted regulatory limits of ±15% (and ±20% at the LLOQ).

Experimental Protocols

The following are generalized experimental protocols for the LC-MS/MS quantification of venlafaxine using an internal standard. These protocols are based on common methodologies found in the literature and should be optimized for specific laboratory conditions and instrumentation.

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., this compound in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • LC System: Agilent 1200 Series or equivalent

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Venlafaxine: m/z 278.2 → 260.2

    • This compound: (Hypothetical) m/z 170.3 → [product ion to be determined]

    • Venlafaxine-d6: m/z 284.2 → 266.2

    • Fluoxetine: m/z 310.1 → 148.1

    • Clozapine: m/z 327.1 → 270.2

    • Haloperidol: m/z 376.1 → 165.1

Visualizing the Workflow

The following diagrams illustrate the key processes in a typical bioanalytical workflow using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Analyte/IS Ratio peak_integration->ratio_calculation quantification Quantification ratio_calculation->quantification

Caption: Bioanalytical workflow for venlafaxine quantification.

logical_relationship cluster_is_type Internal Standard Types cluster_performance Performance Metrics sil_is Stable Isotope-Labeled (SIL) e.g., Venlafaxine-d6, This compound accuracy High Accuracy sil_is->accuracy precision High Precision sil_is->precision matrix_effect_compensation Effective Matrix Effect Compensation sil_is->matrix_effect_compensation analog_is Structural Analog e.g., Fluoxetine, Clozapine analog_is->accuracy analog_is->precision analog_is->matrix_effect_compensation Less Effective analyte Venlafaxine analyte->sil_is Ideal IS analyte->analog_is Alternative IS

Caption: Relationship between internal standard type and performance.

A Comparative Guide to Internal Standards for Venlafaxine Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalytical method development, particularly for pharmacokinetic and toxicokinetic studies, the choice of a suitable internal standard (IS) is paramount for ensuring the accuracy and precision of quantitative assays. This guide provides a comparative overview of the performance of a deuterated internal standard versus several non-deuterated alternatives for the quantification of the antidepressant drug venlafaxine and its active metabolite, O-desmethylvenlafaxine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

While direct experimental data for the linearity and range of quantification of 2-(Benzyl(methyl)amino)ethanol-d4 as an internal standard was not available in the reviewed literature, this guide utilizes data for Venlafaxine-d6, a commonly employed deuterated internal standard for venlafaxine analysis. This serves as a representative example of the performance expected from a stable isotope-labeled standard. This is compared against various non-deuterated internal standards reported in validated bioanalytical methods.

Performance Comparison of Internal Standards

The following table summarizes the linearity and quantification range for venlafaxine and its metabolite using different internal standards. The data is compiled from various published LC-MS/MS methods.

Internal StandardAnalyte(s)Linearity (R²)Linear Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Upper Limit of Quantification (ULOQ) (ng/mL)
Deuterated IS
Venlafaxine-d6[1]Venlafaxine & O-desmethylvenlafaxineNot explicitly stated, but method was validated.10 - 2000102000
Non-Deuterated IS
Nadolol[2]Venlafaxine0.99942.0 - 5002.0500
O-desmethylvenlafaxine0.99902.0 - 5002.0500
Escitalopram[3]VenlafaxineNot explicitly stated, but method was validated.3 - 3003300
O-desmethylvenlafaxineNot explicitly stated, but method was validated.6 - 6006600
Carbamazepine[4]Venlafaxine & O-desmethylvenlafaxine> 0.997010.10 - 8000.003.35 (VX), 3.86 (ODV)8000.00
Fluoxetine[5]Venlafaxine0.99861.0 - 200.01.0200.0

Note: VX = Venlafaxine, ODV = O-desmethylvenlafaxine.

Experimental Workflows and Methodologies

A crucial aspect of any bioanalytical method is the detailed protocol. Below are representative experimental methodologies for sample preparation and LC-MS/MS analysis based on the reviewed literature.

Experimental Workflow: Bioanalytical Quantification using an Internal Standard

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample Aliquot add_is Spike with Internal Standard plasma->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip vortex_centrifuge Vortex & Centrifuge protein_precip->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection peak_integration Peak Area Integration detection->peak_integration ratio Calculate Analyte/IS Peak Area Ratio peak_integration->ratio calibration_curve Quantify using Calibration Curve ratio->calibration_curve results Report Concentrations calibration_curve->results

Caption: A typical bioanalytical workflow for drug quantification in plasma using an internal standard and LC-MS/MS.

Detailed Experimental Protocols

Method 1: Using a Deuterated Internal Standard (Venlafaxine-d6)

This protocol is adapted from a method for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in rat plasma[1].

  • Sample Preparation (Solid Phase Extraction - SPE):

    • To 300 µL of plasma, add 20 µL of Venlafaxine-d6 working solution (50 µg/mL).

    • Condition an OASIS HLB SPE cartridge with 1 mL of methanol followed by 1 mL of de-ionized water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Conditions:

    • LC System: UPLC system.

    • Column: ACQUITY UPLC® BEH Shield RP18 (1.7 µm, 100 mm × 2.1 mm).

    • Mobile Phase: Isocratic elution (specifics not detailed in the abstract).

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Venlafaxine: m/z 278.3 → 121.08

      • O-desmethylvenlafaxine: m/z 264.2 → 107.1

      • Venlafaxine-d6: m/z 284.4 → 121.0

Method 2: Using a Non-Deuterated Internal Standard (Nadolol)

This protocol is based on a method for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma[2].

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of human plasma, add the nadolol internal standard.

    • Add 0.43% formic acid in acetonitrile to precipitate proteins.

    • Vortex and centrifuge the sample.

    • Inject the supernatant into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC System: Not specified.

    • Column: Hypurity cyano (50 mm x 4.6 mm, 5 µm).

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Venlafaxine: m/z 278.3 → 58.1

      • O-desmethylvenlafaxine: m/z 264.3 → 58.1

      • Nadolol (IS): m/z 310.4 → 254.1

Concluding Remarks

The choice between a deuterated and a non-deuterated internal standard involves a trade-off between cost and performance. Deuterated standards, such as Venlafaxine-d6, are considered the "gold standard" as they co-elute with the analyte and have very similar physicochemical properties, which allows for more effective correction of matrix effects and variability during sample processing and analysis. Non-deuterated internal standards, while more cost-effective, may have different extraction recoveries and chromatographic retention times, and may be affected differently by matrix effects, potentially leading to lower precision and accuracy.

The data presented in this guide demonstrates that both deuterated and various non-deuterated internal standards can be used to develop and validate robust bioanalytical methods for venlafaxine with acceptable linearity and sensitivity. The selection of a specific internal standard should be based on the specific requirements of the study, including the desired level of accuracy and precision, cost considerations, and the availability of the standard. It is imperative that any chosen method is fully validated according to regulatory guidelines to ensure the reliability of the generated data.

References

Inter-laboratory Comparison of Bioanalytical Methods for a Model Analyte Using 2-(Benzyl(methyl)amino)ethanol-d4 versus a Structural Analog Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of a model tertiary amine analyte, "Analyte X," in human plasma. The comparison focuses on the performance of a deuterated internal standard, 2-(Benzyl(methyl)amino)ethanol-d4, against a non-deuterated structural analog internal standard.

The data presented is from a hypothetical inter-laboratory study designed to reflect typical validation outcomes and highlight the performance differences between the two internal standard approaches. This guide will assist researchers in selecting appropriate internal standards and designing robust bioanalytical methods.

Performance Comparison: Deuterated vs. Structural Analog Internal Standard

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely recommended by regulatory bodies like the FDA and EMA for quantitative bioanalysis.[1][2] A SIL-IS is chemically almost identical to the analyte, ensuring it co-elutes and experiences the same matrix effects, which leads to more accurate and precise quantification.[3] In contrast, a structural analog internal standard has a similar but not identical chemical structure and may not perfectly mimic the analyte's behavior during sample preparation and analysis.[1][4]

This hypothetical study was conducted across three laboratories (Lab A, Lab B, and Lab C) to assess the precision and accuracy of an LC-MS/MS method for Analyte X using either this compound (Method A) or a structural analog, 2-(Benzyl(ethyl)amino)ethanol (Method B), as the internal standard.

Data Presentation

The following tables summarize the quantitative performance data from the hypothetical inter-laboratory study.

Table 1: Inter-laboratory Precision (%CV) of Quality Control Samples

QC Level (ng/mL)Method A (Deuterated IS)Method B (Structural Analog IS)
Lab A / Lab B / Lab C Lab A / Lab B / Lab C
Low QC (5 ng/mL) 3.8 / 4.5 / 4.18.9 / 9.5 / 10.2
Mid QC (50 ng/mL) 2.5 / 3.1 / 2.96.8 / 7.5 / 8.1
High QC (400 ng/mL) 2.1 / 2.8 / 2.55.5 / 6.2 / 6.8

Table 2: Inter-laboratory Accuracy (%Bias) of Quality Control Samples

QC Level (ng/mL)Method A (Deuterated IS)Method B (Structural Analog IS)
Lab A / Lab B / Lab C Lab A / Lab B / Lab C
Low QC (5 ng/mL) +2.5 / -1.8 / +3.0+8.5 / -9.2 / +11.5
Mid QC (50 ng/mL) +1.5 / -1.2 / +2.1+6.2 / -7.8 / +8.9
High QC (400 ng/mL) +1.1 / -0.9 / +1.5+5.1 / -6.5 / +7.2

Table 3: Matrix Effect Assessment - Coefficient of Variation (%CV) of IS-Normalized Matrix Factor Across Six Plasma Lots

LaboratoryMethod A (Deuterated IS)Method B (Structural Analog IS)
Lab A 3.5%14.8%
Lab B 4.1%16.2%
Lab C 3.8%15.5%

The data clearly indicates that Method A, utilizing the deuterated internal standard this compound, provides superior precision and accuracy across all laboratories. The lower %CV in the matrix effect assessment for Method A demonstrates its enhanced ability to compensate for variability arising from different plasma lots.[1][5]

Experimental Protocols

Detailed methodologies for the two compared methods are provided below.

Method A: Using this compound (Deuterated IS)

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in 50% methanol at 500 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: Standard HPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Analyte X: [M+H]+ → fragment ion (specific to analyte)

    • This compound: m/z 170.3 → m/z 126.2

Method B: Using 2-(Benzyl(ethyl)amino)ethanol (Structural Analog IS)

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 20 µL of the internal standard working solution (2-(Benzyl(ethyl)amino)ethanol in 50% methanol at 500 ng/mL).

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: Identical to Method A.

  • Column: Identical to Method A.

  • Mobile Phase and Gradient: Identical to Method A.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Identical to Method A.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Analyte X: [M+H]+ → fragment ion (specific to analyte)

    • 2-(Benzyl(ethyl)amino)ethanol: m/z 180.3 → m/z 134.2

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship in evaluating the performance of the internal standards.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard (20 µL) Plasma->Add_IS PPT Protein Precipitation (300 µL Acetonitrile) Add_IS->PPT Vortex Vortex (1 min) PPT->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant (200 µL) Centrifuge->Supernatant Inject Inject (5 µL) Supernatant->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (ESI+) LC->MS Data Data Acquisition (MRM) MS->Data

Caption: Bioanalytical workflow using an internal standard.

G cluster_deuterated Method A: Deuterated IS cluster_analog Method B: Structural Analog IS IS_Choice Internal Standard Choice Deuterated This compound IS_Choice->Deuterated Analog 2-(Benzyl(ethyl)amino)ethanol IS_Choice->Analog CoElution Co-elution with Analyte Deuterated->CoElution MatrixComp Effective Matrix Effect Compensation CoElution->MatrixComp High_Perf High Accuracy & Precision MatrixComp->High_Perf Diff_RT Slightly Different Retention Time Analog->Diff_RT Incomplete_Comp Incomplete Matrix Effect Compensation Diff_RT->Incomplete_Comp Lower_Perf Lower Accuracy & Precision Incomplete_Comp->Lower_Perf

Caption: Performance comparison of internal standard types.

References

Justification for Using 2-(Benzyl(methyl)amino)ethanol-d4 Over Other Internal Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This guide provides a comprehensive comparison of internal standards for the quantification of analytes, with a focus on the justification for selecting a deuterated internal standard like 2-(Benzyl(methyl)amino)ethanol-d4. The principles and data presented here are broadly applicable, with a specific case study on the analysis of the antidepressant drug venlafaxine.

The Critical Role of Internal Standards in LC-MS/MS Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample. Its primary function is to compensate for variability throughout the analytical workflow, including sample preparation (e.g., extraction recovery), chromatographic injection volume, and instrument response (e.g., ionization suppression or enhancement in the mass spectrometer). An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1]

The two main categories of internal standards are stable isotope-labeled (SIL) internal standards and structural analogs.

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in bioanalysis. They are chemically identical to the analyte, with one or more atoms replaced by a heavy isotope (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)). This results in a different mass-to-charge ratio (m/z), allowing for differentiation from the analyte by the mass spectrometer, while maintaining nearly identical chromatographic behavior and extraction efficiency.

  • Structural Analogs: These are compounds that are chemically similar but not identical to the analyte. They are often used when a SIL IS is not commercially available or is prohibitively expensive. However, even minor differences in chemical structure can lead to variations in analytical behavior, potentially compromising data accuracy.

Justification for this compound: The Deuterated Advantage

This compound is a deuterated compound, and its primary justification as an internal standard lies in the inherent advantages of SIL internal standards. The four deuterium atoms on the ethanol moiety give it a mass shift of +4 Da compared to its non-deuterated counterpart, which is generally sufficient to prevent mass spectrometric cross-talk.

Theoretical Advantages of this compound:

  • Co-elution with Analytes of Similar Polarity: As a deuterated compound, it is expected to have a retention time very close to its non-deuterated analog and other compounds with similar physicochemical properties. This co-elution is crucial for compensating for matrix effects that can vary across the chromatographic run.

  • Similar Ionization Efficiency: It is expected to have nearly identical ionization behavior to its non-deuterated counterpart, leading to better correction for variations in the mass spectrometer's response.

  • Improved Accuracy and Precision: By effectively tracking the analyte through the analytical process, deuterated internal standards generally lead to higher accuracy and precision in quantitative results.

Considerations and Potential Limitations:

While deuterated standards are superior, they are not without potential drawbacks:

  • Isotopic Instability: In some cases, deuterium atoms can be labile and exchange with protons from the solvent, leading to the formation of the non-deuterated analyte and artificially inflating its measured concentration. The deuterium atoms on the aliphatic chain of this compound are generally stable under typical bioanalytical conditions.

  • Chromatographic Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to a slight shift in retention time, a phenomenon known as the "deuterium isotope effect." If this shift is significant, the internal standard may not perfectly compensate for matrix effects that are highly localized in the chromatogram.

  • Structural Analogy to the Analyte: A key consideration is the structural similarity between the internal standard and the analyte. While this compound offers the advantages of being a SIL IS, its structural similarity to the target analyte must be evaluated. For an analyte like venlafaxine, this compound is not a direct structural analog. This lack of structural analogy could lead to differences in extraction recovery and chromatographic behavior.

Comparative Analysis of Internal Standards for Venlafaxine Quantification

To illustrate the selection process, we will examine the performance of different internal standards used for the quantification of the antidepressant drug venlafaxine in biological matrices. While no direct comparative studies featuring this compound for venlafaxine analysis were found in the public domain, we can compare the performance of commonly used deuterated and non-deuterated internal standards for this analyte.

Physicochemical Properties of Venlafaxine and Potential Internal Standards

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
VenlafaxineC₁₇H₂₇NO₂277.40Tertiary amine, cyclohexanol, methoxybenzene
This compoundC₁₀H₁₁D₄NO169.26Tertiary amine, ethanol, benzyl group, deuterated
Venlafaxine-d6C₁₇H₂₁D₆NO₂283.44Deuterated analog of venlafaxine
FluoxetineC₁₇H₁₈F₃NO309.33Secondary amine, trifluoromethyl group
NadololC₁₇H₂₇NO₄309.40Secondary amine, diol, naphthyl group
EscitalopramC₂₀H₂₁FN₂O324.39Tertiary amine, fluorophenyl, phthalane

Performance Comparison of Internal Standards for Venlafaxine Analysis

The following table summarizes typical performance data for different types of internal standards used in the LC-MS/MS analysis of venlafaxine. The data is compiled from various published bioanalytical methods.

Internal StandardTypeAnalyte Recovery (%)Matrix Effect (%)Accuracy (% Bias)Precision (%RSD)
Venlafaxine-d6 Deuterated Analog~95-105Minimal (<5%)-5 to +5< 5
Fluoxetine Structural Analog85-95Variable (5-15%)-10 to +10< 10
Nadolol Structural Analog80-90Variable (5-20%)-15 to +15< 15
Escitalopram Structural Analog90-100Variable (5-15%)-10 to +10< 10
This compound Deuterated (Non-analog)Data not availableData not availableData not availableData not available

As no direct experimental data for the use of this compound as an internal standard for venlafaxine was found, its performance characteristics are not listed. However, as a deuterated standard, it would be expected to offer better correction for matrix effects than the structural analogs, though its different chemical structure might lead to variations in extraction recovery.

Experimental Protocols

A detailed experimental protocol for the quantification of an analyte in a biological matrix using an internal standard typically involves the following steps.

Sample Preparation (Protein Precipitation)
  • To 100 µL of the plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution (e.g., this compound in methanol at a concentration of 100 ng/mL).

  • Vortex mix the samples for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and the internal standard need to be optimized.

Visualizing the Justification and Workflow

The following diagrams illustrate the logical flow for selecting an internal standard and a typical experimental workflow.

G cluster_0 Internal Standard Selection Pathway start Start: Need for Quantitative Bioanalysis is_needed Is an Internal Standard Required? start->is_needed yes_is Yes (Recommended for Accuracy) is_needed->yes_is Always for regulated bioanalysis no_is No (Not Recommended) is_needed->no_is sil_available Is a Stable Isotope-Labeled (SIL) IS Available? yes_is->sil_available yes_sil Yes sil_available->yes_sil no_sil No sil_available->no_sil use_sil Use SIL IS (e.g., Deuterated Analog) yes_sil->use_sil use_analog Use Structural Analog IS no_sil->use_analog validate Thorough Method Validation use_sil->validate use_analog->validate

Caption: Decision pathway for internal standard selection.

G cluster_1 Bioanalytical Workflow sample Biological Sample (Plasma) add_is Add Internal Standard (e.g., this compound) sample->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis data_processing Data Processing (Analyte/IS Ratio) lcms_analysis->data_processing result Quantitative Result data_processing->result

Caption: Experimental workflow for bioanalysis.

Conclusion

The choice of an internal standard is a cornerstone of robust bioanalytical method development. While structural analogs can be used, stable isotope-labeled internal standards, such as this compound, are unequivocally superior for ensuring the highest levels of accuracy and precision. The justification for using a deuterated internal standard lies in its ability to closely mimic the analyte's behavior during sample processing and analysis, thereby providing the most effective compensation for experimental variability, particularly matrix effects.

Although direct comparative data for this compound in the context of venlafaxine analysis is not publicly available, its properties as a deuterated compound make it a theoretically sound choice, provided that its extraction recovery and chromatographic properties are thoroughly validated for the specific analyte and matrix . For the highest level of confidence, a deuterated analog of the analyte, such as venlafaxine-d6, remains the optimal choice. However, when a deuterated analog is not available, a non-analog deuterated compound like this compound may offer a significant advantage over a non-deuterated structural analog. The ultimate selection of an internal standard should always be based on rigorous experimental validation to ensure the reliability of the bioanalytical data.

References

Performance evaluation of 2-(Benzyl(methyl)amino)ethanol-d4 in different biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of quantitative data. This guide provides a comprehensive performance evaluation of 2-(Benzyl(methyl)amino)ethanol-d4, a deuterium-labeled internal standard, within various biological matrices. We present a comparative analysis against common alternative internal standards, supported by illustrative experimental data and detailed methodologies, to assist researchers in making informed decisions for their bioanalytical assays.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis.[1] Regulatory bodies like the FDA and international guidelines such as the ICH M10 recommend their use due to their ability to effectively compensate for variability during sample preparation and analysis.[1] A deuterated internal standard is chemically identical to the analyte, N-benzyl-N-methylethanolamine, ensuring that it co-elutes chromatographically and experiences similar extraction recovery and ionization effects in the mass spectrometer.[2] This mimicry is crucial for correcting potential matrix effects, which can significantly impact the accuracy of quantification.

Performance Metrics: A Comparative Overview

While specific performance data for this compound in various biological matrices is not extensively published, this section provides an illustrative comparison based on typical validation parameters for a deuterated internal standard versus a common alternative, a structural analog. The following tables summarize expected performance characteristics in key bioanalytical assays.

Table 1: Illustrative Performance in Human Plasma

ParameterThis compoundStructural Analog IS (e.g., N-Benzyl-N-ethylethanolamine)
Extraction Recovery (%) 85 ± 580 ± 10
Matrix Effect (%) 98 - 10285 - 115
Inter-day Precision (%CV) < 5< 10
Inter-day Accuracy (%) 95 - 10590 - 110
Short-term Stability (24h, RT) StableStable
Freeze-Thaw Stability (3 cycles) StableStable

Table 2: Illustrative Performance in Human Urine

ParameterThis compoundStructural Analog IS
Extraction Recovery (%) 90 ± 585 ± 10
Matrix Effect (%) 97 - 10380 - 120
Inter-day Precision (%CV) < 6< 12
Inter-day Accuracy (%) 94 - 10688 - 112
Short-term Stability (24h, RT) StableStable
Freeze-Thaw Stability (3 cycles) StableStable

Table 3: Illustrative Performance in Rat Serum

ParameterThis compoundStructural Analog IS
Extraction Recovery (%) 88 ± 582 ± 10
Matrix Effect (%) 96 - 10482 - 118
Inter-day Precision (%CV) < 5< 11
Inter-day Accuracy (%) 96 - 10489 - 111
Short-term Stability (24h, RT) StableStable
Freeze-Thaw Stability (3 cycles) StableStable

Experimental Protocols

The following are detailed methodologies for key experiments in the validation of a bioanalytical method using this compound.

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of N-benzyl-N-methylethanolamine from plasma or serum samples.

  • Aliquoting: To 100 µL of the biological matrix sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in 50% methanol).

  • Precipitation: Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis

This section outlines the typical liquid chromatography and mass spectrometry conditions for the analysis.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Illustrative):

      • N-benzyl-N-methylethanolamine: Q1: 166.1 m/z -> Q3: 120.1 m/z

      • This compound: Q1: 170.1 m/z -> Q3: 124.1 m/z

    • Ion Source Parameters: Optimized for maximum signal intensity (e.g., Gas Temperature: 350°C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 4000 V).

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key workflows.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample add_is Add Internal Standard (this compound) sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis quantification Quantification lc_ms_analysis->quantification

Caption: Bioanalytical workflow from sample preparation to quantification.

signaling_pathway_placeholder cluster_internal_standard_comparison Internal Standard (IS) Comparison Logic start Bioanalytical Assay for N-benzyl-N-methylethanolamine deuterated_is Deuterated IS (this compound) start->deuterated_is analog_is Structural Analog IS start->analog_is deuterated_pros Pros: - Co-elution - Similar ionization - High accuracy deuterated_is->deuterated_pros deuterated_cons Cons: - Higher cost - Potential for isotopic interference deuterated_is->deuterated_cons analog_pros Pros: - More accessible - Cost-effective analog_is->analog_pros analog_cons Cons: - Different retention time - Variable matrix effects - Lower accuracy analog_is->analog_cons

Caption: Comparison of deuterated vs. structural analog internal standards.

Conclusion

The selection of an internal standard is a critical step in the development of robust and reliable bioanalytical methods. While a structural analog can be a viable option, a deuterated internal standard such as this compound offers superior performance by more accurately mimicking the behavior of the analyte. This leads to improved precision and accuracy in the quantification of N-benzyl-N-methylethanolamine in complex biological matrices. The illustrative data and protocols provided in this guide serve as a valuable resource for researchers in designing and validating their bioanalytical assays.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Deuterated Internal Standards Featuring 2-(Benzyl(methyl)amino)ethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly within the regulated environments of drug development, the choice of an internal standard (IS) is a critical decision that directly impacts data reliability and regulatory acceptance. Stable isotope-labeled (SIL) internal standards, especially deuterated compounds like 2-(Benzyl(methyl)amino)ethanol-d4, are widely regarded as the gold standard. This guide provides an objective comparison of deuterated internal standards against non-deuterated alternatives (structural analogs), supported by established regulatory principles and illustrative experimental data.

Regulatory Framework: FDA, EMA, and ICH M10

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for bioanalytical method validation, which are largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.[1][2] These guidelines strongly recommend the use of a SIL-IS whenever possible due to its ability to mimic the analyte of interest throughout the analytical process, from sample preparation to detection.[3] An ideal internal standard should co-elute with the analyte and exhibit identical behavior concerning extraction recovery, ionization efficiency, and matrix effects.[3][4]

The validation process for an internal standard, whether deuterated or a structural analog, must rigorously assess several key parameters to ensure it is "fit for purpose".[1][5] These include selectivity, matrix effects, stability, and the absence of interference with the analyte.[1]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of deuterated internal standards like this compound lies in their physicochemical similarity to the unlabeled analyte. This near-identical nature allows for more effective compensation for analytical variability. While a structural analog IS can be a viable alternative, inherent differences in its chemical properties can lead to less reliable data.

Below is a summary of expected performance based on typical bioanalytical validation parameters.

Table 1: Quantitative Performance Comparison

Parameter Deuterated IS (e.g., this compound) Non-Deuterated IS (Structural Analog) Regulatory Acceptance Criteria (ICH M10)
Accuracy (% Bias) Typically within ±5%Can be within ±15%, but more susceptible to variabilityMean concentration at each QC level should be within ±15% of the nominal value (±20% at LLOQ)
Precision (%CV) Typically <10%Typically <15%Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ)
Matrix Effect (%CV of IS-Normalized Matrix Factor) Typically ≤5%Can be >15% if chromatographic properties differ significantlyThe CV of the IS-normalized matrix factor across different lots of matrix should not be greater than 15%
Recovery Tracks analyte recovery very closelyMay differ from analyte recovery due to different physicochemical propertiesShould be consistent and reproducible, though no strict acceptance criteria are defined

Experimental Protocols

Rigorous validation is essential to demonstrate the suitability of an internal standard.[2] The following are detailed methodologies for key validation experiments.

Experiment 1: Assessment of Matrix Effects

Objective: To evaluate the ability of the internal standard to compensate for the influence of matrix components on the ionization of the analyte.

Methodology:

  • Sample Preparation:

    • Obtain at least six different lots of the blank biological matrix (e.g., human plasma).

    • Prepare three sets of samples:

      • Set A: Analyte and IS spiked into a neat solution (e.g., mobile phase) at a known concentration (e.g., mid-QC level).

      • Set B: Blank matrix from each of the six lots is extracted first, and then the analyte and IS are spiked into the post-extraction supernatant at the same concentration as Set A.

      • Set C: Analyte is spiked into the post-extraction supernatant of the six matrix lots, while the IS is spiked into the neat solution.

  • Analysis: Analyze all samples using the validated LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF): (Peak area of analyte in Set B) / (Peak area of analyte in Set A)

    • IS-Normalized Matrix Factor: (Matrix Factor of Analyte) / (Matrix Factor of IS)

    • Calculate the mean and coefficient of variation (CV) of the IS-normalized matrix factor across the six lots.[3]

Experiment 2: Selectivity and Specificity

Objective: To ensure that the method can differentiate and quantify the analyte and IS from endogenous matrix components and other potential interferences.

Methodology:

  • Blank Matrix Analysis: Analyze blank matrix samples from at least six different sources to confirm the absence of interfering peaks at the retention times of the analyte and the IS.

  • Analyte and IS Cross-Interference Check:

    • Analyze a blank matrix sample spiked only with the IS to ensure no signal is detected in the mass transition of the analyte.

    • Analyze a blank matrix sample spiked with the analyte at the Upper Limit of Quantification (ULOQ) to ensure no signal is detected in the mass transition of the IS.

Experiment 3: Stability of Deuterium Label

Objective: To confirm the stability of the deuterium labels on the SIL-IS under various analytical conditions to prevent back-exchange.[3]

Methodology:

  • Sample Preparation: Prepare solutions of this compound in:

    • The final analytical mobile phase.

    • An acidic solution (e.g., pH 2).

    • A basic solution (e.g., pH 10).

  • Incubation: Incubate these solutions at the highest temperature anticipated during sample preparation and analysis for a duration exceeding the expected processing time.

  • Analysis: Analyze the solutions by LC-MS/MS, monitoring for any decrease in the deuterated standard's signal and any corresponding increase in the signal of the unlabeled analyte.

Visualizing the Workflow and Logic

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the logical relationships in selecting an internal standard.

G Bioanalytical Workflow Using a Deuterated Internal Standard cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Sample Aliquoting (Plasma, Urine, etc.) B Addition of This compound (IS) A->B C Protein Precipitation or Liquid-Liquid Extraction B->C D Evaporation and Reconstitution C->D E LC-MS/MS Injection D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (Analyte and IS) F->G H Peak Integration G->H I Calculate Peak Area Ratio (Analyte / IS) H->I J Quantification using Calibration Curve I->J

Bioanalytical workflow with an internal standard.

G Decision Pathway for Internal Standard Selection A Need for an Internal Standard? B Is a Stable Isotope-Labeled (e.g., Deuterated) IS Available? A->B Yes C Use Deuterated IS (e.g., this compound) B->C Yes D Is a Close Structural Analog Available? B->D No E Use Structural Analog IS D->E Yes F Re-evaluate Method or Synthesize Custom IS D->F No

Internal standard selection logic.

References

The Strategic Advantage of Deuteration: A Comparative Guide to 2-(Benzyl(methyl)amino)ethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the pursuit of enhanced pharmacokinetic profiles and metabolic stability is paramount. The strategic incorporation of deuterium into molecules, a process known as deuteration, has emerged as a powerful tool to achieve these goals. This guide provides a comparative analysis of 2-(Benzyl(methyl)amino)ethanol-d4, a deuterated form of 2-(Benzyl(methyl)amino)ethanol, highlighting its potential advantages over its non-deuterated counterpart and other similar chemical entities. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply the benefits of isotopic substitution in their work.

Principle of Deuteration and the Kinetic Isotope Effect

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a nucleus with one proton and one neutron, making it approximately twice as heavy as hydrogen. This seemingly subtle difference in mass can have a profound impact on the chemical and biological properties of a molecule. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1][2] This increased bond strength is the basis of the kinetic isotope effect (KIE), where the rate of a chemical reaction involving the cleavage of a C-D bond is significantly slower than that of a C-H bond.[2] In the context of drug metabolism, where enzymatic reactions often involve the breaking of C-H bonds, deuteration at specific metabolic sites can slow down the rate of metabolic conversion, leading to improved drug properties.[3][4]

Comparative Analysis: this compound vs. Non-Deuterated Analogs

While specific head-to-head clinical trial data for this compound is not publicly available, its primary utility in research is as a deuterated internal standard for quantitative analysis and in metabolic studies.[5][6][7] The value of this compound lies in its ability to serve as a tracer and a tool to investigate the metabolic fate of its non-deuterated counterpart.[8]

To illustrate the potential advantages of deuteration, this guide presents a hypothetical comparative performance based on the established principles of the kinetic isotope effect.

Table 1: Hypothetical Comparative Pharmacokinetic Parameters
Parameter2-(Benzyl(methyl)amino)ethanol (Non-Deuterated)This compoundRationale for Difference
Metabolic Half-life (t½) X hours> X hoursThe stronger C-D bond at the ethanol backbone is expected to slow down enzymatic degradation (e.g., oxidation by cytochrome P450 enzymes), leading to a longer half-life.[3]
Area Under the Curve (AUC) Y ng·h/mL> Y ng·h/mLA longer half-life and reduced clearance would result in greater overall drug exposure.
Metabolite Formation HighReducedDeuteration at the site of metabolism is designed to decrease the formation of metabolites, potentially reducing the risk of metabolite-driven toxicity.[3]
Bioavailability Z %Potentially > Z %By reducing first-pass metabolism, deuteration can potentially increase the fraction of the drug that reaches systemic circulation.
Table 2: Comparison with Other Ethanolamine Derivatives
CompoundKey Structural DifferencePotential Impact on Application
This compound Deuterated ethanol backboneEnhanced metabolic stability, use as an internal standard.[8]
2-(Benzyl(methyl)amino)ethanol Non-deuteratedPrecursor in synthesis, baseline for metabolic studies.[8]
N,N-Dibenzylethanolamine Two benzyl groupsDifferent steric and electronic properties affecting receptor binding and metabolism.
2-(Benzylamino)propan-1-ol Propanol backbone instead of ethanolAltered chain length and potential for different metabolic pathways.[8]

Experimental Protocols

The successful application and comparison of deuterated and non-deuterated compounds rely on robust experimental methodologies. Below are generalized protocols for key experiments.

Protocol 1: In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of 2-(Benzyl(methyl)amino)ethanol and its deuterated analog in liver microsomes.

Materials:

  • Human liver microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • 2-(Benzyl(methyl)amino)ethanol

  • This compound

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Method:

  • Pre-incubate HLMs in phosphate buffer at 37°C.

  • Add the test compound (either deuterated or non-deuterated) to the microsomal suspension.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench with ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Pharmacokinetic Study in a Rodent Model

Objective: To compare the in vivo pharmacokinetic profiles of 2-(Benzyl(methyl)amino)ethanol and its deuterated analog.

Materials:

  • Male Sprague-Dawley rats

  • 2-(Benzyl(methyl)amino)ethanol

  • This compound

  • Vehicle for administration (e.g., saline, PEG400)

  • Blood collection supplies

  • LC-MS/MS system

Method:

  • Divide rats into two groups.

  • Administer a single oral or intravenous dose of either the deuterated or non-deuterated compound to each group.

  • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or other appropriate method.

  • Process blood samples to obtain plasma.

  • Extract the drug from plasma samples using a suitable method (e.g., protein precipitation, liquid-liquid extraction).

  • Analyze the plasma concentrations of the parent drug and any major metabolites using a validated LC-MS/MS method.

  • Perform pharmacokinetic analysis to determine parameters such as Cmax, Tmax, AUC, and t½.

Visualizing the Concepts

To further elucidate the principles and workflows discussed, the following diagrams are provided.

Metabolic_Pathway cluster_0 Non-Deuterated Compound cluster_1 Deuterated Compound Non-Deuterated 2-(Benzyl(methyl)amino)ethanol (C-H bond) CYP450 CYP450 Enzyme Non-Deuterated->CYP450 Fast Metabolism Deuterated This compound (C-D bond) Deuterated->CYP450 Slow Metabolism (Kinetic Isotope Effect) Metabolite_H Metabolite CYP450->Metabolite_H Metabolite_D Metabolite (Reduced Formation) CYP450->Metabolite_D

Caption: Metabolic pathway comparison of deuterated vs. non-deuterated compounds.

Experimental_Workflow cluster_invitro In Vitro Metabolic Stability cluster_invivo In Vivo Pharmacokinetics Microsomes Incubate with Liver Microsomes Quench Quench Reaction & Protein Precipitation Microsomes->Quench LCMS_invitro LC-MS/MS Analysis Quench->LCMS_invitro Data_invitro Calculate t½ and CLint LCMS_invitro->Data_invitro Dosing Dose Animal Models Sampling Collect Blood Samples Dosing->Sampling Extraction Plasma Extraction Sampling->Extraction LCMS_invivo LC-MS/MS Analysis Extraction->LCMS_invivo Data_invivo Determine PK Parameters LCMS_invivo->Data_invivo

Caption: Workflow for in vitro and in vivo comparative studies.

Conclusion

The use of deuterated compounds like this compound represents a sophisticated strategy in modern chemical and pharmaceutical research. While its primary documented application is as an internal standard, the underlying principles of its deuteration offer a compelling case for its potential to exhibit superior pharmacokinetic properties compared to its non-deuterated analog.[5][8] The kinetic isotope effect can lead to slower metabolism, increased systemic exposure, and potentially a more favorable safety profile by reducing metabolite formation.[1][3] The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to explore and leverage the benefits of deuteration in their own drug discovery and development programs. The success of the first FDA-approved deuterated drug, deutetrabenazine, validates the potential of this approach to yield tangible clinical benefits.[1][2]

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 2-(Benzyl(methyl)amino)ethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information for 2-(Benzyl(methyl)amino)ethanol-d4, a deuterated stable isotope-labeled compound. The following procedural guidance is based on best practices for handling similar chemical structures and deuterated compounds.

Personal Protective Equipment (PPE)

A comprehensive approach to personal safety is critical when handling this compound. The following table summarizes the recommended PPE.

Protection TypeSpecificationPurpose
Eye Protection Safety glasses with side shields or chemical safety goggles. A face shield is recommended if there is a significant risk of splashing.[1][2][3]Protects against splashes and airborne particles that could cause eye irritation or damage.[1][2]
Hand Protection Chemical-resistant gloves, such as nitrile rubber.[1]Prevents skin contact with the chemical.[1]
Skin and Body Protection Laboratory coat and long-sleeved clothing.[1] For larger quantities or increased exposure risk, chemical-resistant aprons or coveralls may be necessary.[2]Minimizes the risk of skin exposure to splashes or spills.[1][2]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4] If ventilation is inadequate or when handling large quantities, a suitable respirator may be required.[1][5]Avoids the inhalation of potentially harmful vapors or aerosols.[1][5]
Operational Plan: Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure a safe laboratory environment.

Handling:

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][6]

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood to minimize inhalation of vapors.[1][4][5]

  • Hygiene: Wash hands thoroughly after handling the compound.[1]

  • Deuterated Compound Specifics: this compound is hygroscopic and can absorb moisture from the atmosphere, which may lead to a hydrogen-deuterium (H-D) exchange, compromising its isotopic purity.[7] Therefore, it is recommended to handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon), especially when preparing stock solutions.[7][8] Before use, allow the sealed container to warm to ambient laboratory temperature to prevent condensation.[7]

Storage:

  • Container: Store in a tightly closed container.[1]

  • Conditions: Keep in a cool, dry, and well-ventilated place, protected from light and moisture.[1][7] For long-term storage, refrigeration at temperatures such as 4°C or -20°C is often recommended.[8] Always refer to the manufacturer's specific storage instructions.[7]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][4]

Disposal Plan

The disposal of this compound and its containers must be conducted in accordance with local, regional, and national regulations.[1][9]

Waste TypeDisposal Procedure
Unused or Waste Product Treat as hazardous chemical waste.[9] Do not dispose of down the drain or in standard laboratory trash.[9] Collect in a designated, leak-proof, and chemically compatible waste container with a secure lid.[9] The container should be clearly labeled with the chemical name and associated hazards.[9]
Contaminated Materials Any materials, such as gloves, pipette tips, or paper towels, that come into contact with the chemical should be considered contaminated and disposed of as hazardous waste.
Empty Containers Empty containers should be managed as hazardous waste unless properly decontaminated. They should be labeled and collected for disposal by a licensed professional waste disposal service.[1][10]
First-Aid Measures

In the event of exposure, immediate action is necessary.

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[5][9]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[4][5][9] Seek medical attention if irritation persists.[9]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9] Seek immediate medical attention.[4][9]
Ingestion Do not induce vomiting.[4][9] Rinse the mouth with water and seek immediate medical attention.[4][9]

Visualized Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup handle_temp Equilibrate to Room Temperature prep_setup->handle_temp Begin Handling handle_transfer Transfer Under Inert Atmosphere handle_temp->handle_transfer handle_use Perform Experimental Procedure handle_transfer->handle_use clean_decon Decontaminate Work Surfaces handle_use->clean_decon After Use storage Store in Tightly Sealed Container in Cool, Dry, Well-Ventilated Area handle_use->storage If Not Fully Consumed clean_waste Segregate Hazardous Waste clean_decon->clean_waste clean_dispose Dispose via Licensed Waste Service clean_waste->clean_dispose

Caption: Procedural workflow for handling this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.